G0775
Description
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Propriétés
Formule moléculaire |
C47H59N11O7 |
|---|---|
Poids moléculaire |
890.0 g/mol |
Nom IUPAC |
(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide |
InChI |
InChI=1S/C47H59N11O7/c1-27-35(26-53-41(54-27)30-8-11-32(12-9-30)47(3,4)5)43(60)56-36(15-16-48)46(63)58(6)40-31-10-14-39(65-22-19-51)34(25-31)33-23-29(7-13-38(33)64-21-18-50)24-37(44(61)52-20-17-49)57-42(59)28(2)55-45(40)62/h7-14,23,25-26,28,36-37,40H,15-16,18-22,24,48,50-51H2,1-6H3,(H,52,61)(H,55,62)(H,56,60)(H,57,59)/t28-,36-,37-,40-/m0/s1 |
Clé InChI |
FNOKZRYCHPSURW-WFXFPESJSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)[C@H](CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N |
SMILES canonique |
CC1C(=O)NC(CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)C(CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N |
Origine du produit |
United States |
Foundational & Exploratory
G0775: A Technical Guide to a Novel Gram-Negative Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the novel antibiotic G0775, a promising candidate in the fight against multidrug-resistant (MDR) Gram-negative bacteria. This compound is a synthetically optimized derivative of the arylomycin class of natural products, engineered for potent, broad-spectrum activity. For the first time in over 50 years, a new class of antibiotics with efficacy against these challenging pathogens may be on the horizon.[1]
Core Mechanism of Action
This compound exerts its bactericidal effects by targeting a novel essential enzyme: the bacterial type I signal peptidase (SPase), also known as LepB.[2][3][4] This enzyme is critical for bacterial survival as it is responsible for the terminal step in protein secretion, cleaving signal peptides from proteins that are translocated across the cell membrane.[5][6]
The mechanism is twofold:
-
Competitive Binding: The macrocyclic core of this compound mimics the natural substrate of SPase, binding to the active site. An alanine residue within the this compound macrocycle occupies the P3 position of the Ala-X-Ala recognition motif of the enzyme.[7]
-
Covalent Inhibition: Unlike its natural precursors, this compound possesses a 2-aminoacetonitrile "warhead".[3] This group forms an irreversible covalent bond with the catalytic lysine residue (Lys146) of the SPase active site.[3][8][9] This unprecedented molecular mechanism leads to potent and durable inhibition of the enzyme's function.
This unique mode of action allows this compound to circumvent existing and common mechanisms of antibiotic resistance.[2][10]
Quantitative Data: In Vitro and In Vivo Efficacy
This compound has demonstrated significant potency against a wide range of Gram-negative pathogens, including clinical isolates with multidrug resistance.
Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Gram-Negative Species (8 different) | 0.125 - 2 | General activity against a panel of species.[1] |
| Escherichia coli (MDR clinical isolates) | ≤0.25 (for 90% of 49 isolates) | High potency against a large number of resistant strains.[1] |
| Klebsiella pneumoniae (MDR clinical isolates) | ≤0.25 (for 90% of 49 isolates) | High potency against a large number of resistant strains.[1] |
| Acinetobacter baumannii (MDR strains) | ≤4 (for 16 strains) | Effective against this notoriously difficult-to-treat pathogen.[1][3] |
| Pseudomonas aeruginosa (MDR strains) | ≤16 (for 12 strains) | Demonstrates activity against another challenging nosocomial pathogen.[1][3] |
Table 2: Target Affinity and In Vivo Efficacy
| Parameter | Value / Result | Model System |
| Target Affinity (KI) | 0.44 nM | Binding affinity to LepB.[3] |
| Thigh Infection Model | Reduced bacterial loads | Mouse models with E. coli, K. pneumoniae, P. aeruginosa, or A. baumannii.[1] |
| Lung Infection Model | Decreased bacterial loads | Mouse model with K. pneumoniae.[1] |
| Peritonitis Model | Increased survival | Mouse model of K. pneumoniae infection.[1] |
Key Experimental Protocols
The mechanism and efficacy of this compound were elucidated through a series of key experiments. The methodologies are summarized below.
Minimum Inhibitory Concentration (MIC) Determination
-
Protocol: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria are grown in cation-adjusted Mueller-Hinton broth. A serial dilution of this compound is prepared in 96-well plates. Bacterial inoculum is added to each well to a final concentration of ~5 x 105 CFU/mL. Plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Purpose: To quantify the in vitro potency of the antibiotic against a panel of bacterial strains.
Generation and Mapping of Resistant Mutants
-
Protocol: High-density bacterial cultures (E. coli or other relevant species) are plated on agar containing this compound at concentrations 4-8 times the MIC. Colonies that grow after incubation are isolated as resistant mutants. To identify the genetic basis of resistance, whole-genome sequencing is performed on the resistant isolates and compared to the parental strain's genome. Mutations are confirmed through co-crystallography of this compound with the mutated target protein (LepB).[3]
-
Purpose: To confirm the on-target activity of this compound and identify potential resistance mechanisms. Resistance mapped to mutations in the lepB gene confirms it as the primary target.[3]
In Vivo Efficacy Models
-
Neutropenic Thigh Infection Model: Mice are rendered neutropenic via cyclophosphamide injections. A defined inoculum of a bacterial pathogen is injected into the thigh muscle. This compound or a vehicle control is administered at specified time points (e.g., subcutaneously or intravenously). After a set duration (e.g., 24 hours), mice are euthanized, and the thigh muscle is homogenized to quantify the bacterial load (CFU/g of tissue). A significant reduction in CFU compared to the vehicle control indicates efficacy.[3]
-
Purpose: To assess the antibiotic's ability to control a localized infection in an immunocompromised host.
Transposon Sequencing (Tn-Seq)
-
Protocol: A transposon library, containing a large population of bacteria with random transposon insertions throughout their genomes, is created. This library includes both inactivation and upregulation mutants. The library is exposed to a sub-lethal concentration of this compound. After a period of growth, genomic DNA is extracted, and the regions flanking the transposon insertions are sequenced using next-generation sequencing. The frequency of each mutant in the treated population is compared to an untreated control.[5][11]
-
Purpose: To perform a genome-wide screen to identify genes and pathways that, when disrupted, either sensitize the bacteria to this compound or confer resistance. This can confirm the drug's target and reveal synergistic opportunities or new resistance mechanisms.[5][11]
Visualized Pathways and Workflows
Mechanism of Action Pathway
References
- 1. amr-insights.eu [amr-insights.eu]
- 2. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 4. researchgate.net [researchgate.net]
- 5. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iflscience.com [iflscience.com]
- 7. Arylomycin - Wikipedia [en.wikipedia.org]
- 8. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. sciencealert.com [sciencealert.com]
- 11. journals.asm.org [journals.asm.org]
G0775: A New Class of Antibiotics Targeting Bacterial Type I Signal Peptidase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the face of a diminishing pipeline of effective antibiotics, particularly against Gram-negative pathogens, the discovery and development of novel antibacterial agents with new mechanisms of action are of paramount importance. G0775, a synthetically optimized derivative of the natural product arylomycin, represents a significant advancement in this field. This technical guide provides a comprehensive overview of this compound, with a focus on its molecular target, mechanism of action, and the experimental data supporting its potent antibacterial activity.
The Molecular Target: Bacterial Type I Signal Peptidase (SPase I)
The primary target of this compound is the bacterial type I signal peptidase (SPase I), an essential enzyme for bacterial viability.[1][2][3] In both Gram-positive and Gram-negative bacteria, SPase I, also known as leader peptidase (LepB), is a membrane-bound serine protease.[2] Its crucial function is to cleave signal peptides from precursor proteins that are destined for translocation across the cytoplasmic membrane. This process is the terminal step in the general secretory (Sec) pathway, which is vital for the proper localization of a multitude of proteins involved in nutrient acquisition, cell wall maintenance, and virulence. By inhibiting SPase I, this compound disrupts this essential cellular process, leading to the accumulation of unprocessed pre-proteins in the cell membrane and ultimately, bacterial cell death.
The selection of SPase I as a target is particularly strategic for combating Gram-negative bacteria. Its location on the outer face of the cytoplasmic membrane makes it more accessible to extracellular inhibitors compared to intracellular targets, thus circumventing the formidable barrier of the inner membrane.[4]
Mechanism of Action: Covalent Inhibition of SPase I
This compound is a product of extensive chemical optimization of the arylomycin class of natural products, which initially showed weak and narrow-spectrum activity.[1] The modifications in this compound were designed to enhance its binding affinity to Gram-negative SPase I and to improve its penetration through the protective outer membrane of these bacteria.[2]
A key modification in this compound is the incorporation of an aminoacetonitrile "warhead".[5] This group forms a covalent bond with the catalytic lysine residue within the active site of SPase I.[5] This covalent interaction results in an irreversible and potent inhibition of the enzyme.[2] The tight binding is reflected in its low inhibition constant (KI) of 0.44 nM for LepB.[2]
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Escherichia coli | Clinical Isolates (n=49) | ≤0.25 (90% of isolates)[6] |
| Klebsiella pneumoniae | MDR Clinical Isolates (n=49) | ≤0.25 (90% of isolates)[6] |
| MDR CDC 0106 | 0.5[7] | |
| Acinetobacter baumannii | MDR Clinical Isolates (n=16) | ≤4 (90% of isolates)[2][6] |
| Pseudomonas aeruginosa | MDR Clinical Isolates (n=12) | ≤16 (90% of isolates)[2][6] |
| Staphylococcus aureus | - | 0.06[7] |
| Staphylococcus epidermidis | - | 0.25[7] |
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Pathogen | Dosage | Outcome |
| Neutropenic Thigh Infection | ATCC strains | - | >2-log decrease in CFU[2] |
| MDR P. aeruginosa | - | 1.1-log decrease in CFU[8] | |
| Lung Infection | MDR K. pneumoniae | 2 mg/kg | Bacteriostatic[2] |
| MDR K. pneumoniae | 20 mg/kg | Bactericidal[2] | |
| Mucin Peritonitis | K. pneumoniae | 5 mg/kg (twice on day 0) | 84-hour survival[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then suspended in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Neutropenic Thigh Infection Model
This model is used to assess the in vivo efficacy of this compound against bacterial infections.
-
Induction of Neutropenia: Female mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection: Mice are anesthetized and injected intramuscularly into the thigh with a bacterial suspension of a specific CFU.
-
Treatment: At a defined time point post-infection (e.g., 2 hours), mice are treated with this compound via a specified route (e.g., subcutaneous or intravenous). A vehicle control group is also included.
-
Assessment of Bacterial Burden: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of CFU per gram of tissue. The efficacy of this compound is determined by the reduction in CFU compared to the vehicle control group.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, highlighting its inhibition of the bacterial type I signal peptidase.
Caption: Mechanism of this compound inhibition of bacterial type I signal peptidase.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel antibiotic like this compound.
Caption: Preclinical evaluation workflow for novel antibiotics like this compound.
Resistance Mechanisms
While this compound circumvents many existing antibiotic resistance mechanisms, resistance can still emerge.[1] Studies have shown that mutations in the gene encoding SPase I (LepB) can confer resistance to this compound.[2] Additionally, missense mutations in the efflux pump AcrB have been identified in some this compound-resistant mutants, although deletion of the AcrB/TolC efflux system did not affect the potency of this compound, suggesting a potential gain-of-function mutation.[2] In Staphylococcus aureus, upregulation of the mprF gene and the ayr operon have been shown to decrease susceptibility to this compound.[9]
Conclusion
This compound is a promising new class of antibiotic that targets the essential bacterial type I signal peptidase. Its potent, broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains, is a significant breakthrough. The detailed understanding of its mechanism of action, coupled with extensive preclinical evaluation, positions this compound as a strong candidate for further development in the fight against antimicrobial resistance. The continued investigation into its properties and potential resistance mechanisms will be crucial for its successful clinical translation.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 3. researchgate.net [researchgate.net]
- 4. chemistryworld.com [chemistryworld.com]
- 5. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 6. amr-insights.eu [amr-insights.eu]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
G0775: A Potent Inhibitor of Gram-Negative Bacteria Through a Novel Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a dearth of new antibiotic classes approved for Gram-negative infections in over five decades, innovative therapeutic strategies are urgently needed. G0775, a synthetically optimized derivative of the arylomycin class of natural products, has emerged as a promising candidate, demonstrating potent and broad-spectrum activity against a range of clinically significant Gram-negative pathogens. This technical guide provides an in-depth overview of this compound's spectrum of activity, its mechanism of action, and the experimental protocols utilized in its evaluation.
In Vitro Spectrum of Activity
This compound exhibits potent in vitro activity against a variety of Gram-negative bacteria, including challenging multidrug-resistant strains. Minimum Inhibitory Concentration (MIC) data are summarized below.
| Bacterial Species | Strain Type | MIC Range (μg/mL) |
| Escherichia coli | 8 different species | 0.125 - 2[1] |
| Klebsiella pneumoniae | 8 different species | 0.125 - 2[1] |
| Acinetobacter baumannii | 8 different species | 0.125 - 2[1] |
| Pseudomonas aeruginosa | 8 different species | 0.125 - 2[1] |
| Escherichia coli | 49 MDR clinical isolates | ≤0.25 (MIC90)[1] |
| Klebsiella pneumoniae | 49 MDR clinical isolates | ≤0.25 (MIC90)[1] |
| Acinetobacter baumannii | 16 MDR strains | ≤4 (MIC90)[1] |
| Pseudomonas aeruginosa | 12 MDR strains | ≤16 (MIC90)[1] |
Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase I)
This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase I), an essential enzyme also known as LepB.[2] SPase I is a membrane-bound protease responsible for cleaving signal peptides from pre-proteins during their translocation across the inner bacterial membrane.[3] This process is crucial for the proper localization and function of a multitude of extracellular and periplasmic proteins, including those involved in nutrient acquisition, virulence, and cell wall maintenance.
The chemical structure of this compound has been optimized from the natural arylomycin scaffold to enhance its permeation across the Gram-negative outer membrane and to increase its affinity for the SPase I target.[2][4] A key modification is the inclusion of an aminoacetonitrile "warhead" that forms a covalent bond with a lysine residue in the active site of SPase I, leading to irreversible inhibition of the enzyme.[5] By disrupting this essential cellular process, this compound effectively halts bacterial growth and leads to cell death.
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Experimental Protocols
The in vitro activity of this compound is primarily assessed through two key experimental methodologies: Minimum Inhibitory Concentration (MIC) testing and time-kill assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics against bacteria.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Experimental workflow for MIC determination by broth microdilution.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This dynamic measurement provides valuable information on the rate and extent of bacterial killing.
Protocol: Time-Kill Assay
-
Preparation of Inoculum and this compound:
-
Prepare a bacterial inoculum as described for the MIC assay, with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a larger volume of broth.
-
Prepare tubes or flasks containing different concentrations of this compound (typically multiples of the predetermined MIC). Include a growth control without the antibiotic.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in a sterile buffer (e.g., phosphate-buffered saline).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.
-
Development of this compound: From Natural Product to Potent Antibiotic
This compound is a testament to the power of medicinal chemistry in optimizing natural products to overcome the challenges of treating Gram-negative infections. The journey from the parent arylomycin compounds to this compound involved a systematic structure-activity relationship (SAR) study.
The natural arylomycins exhibit activity primarily against Gram-positive bacteria and are largely ineffective against Gram-negatives due to poor outer membrane permeability and lower affinity for the Gram-negative SPase I. Researchers at Genentech undertook a chemical optimization program to address these limitations. Key modifications included altering the lipophilic tail to enhance membrane penetration and modifying the pharmacophore to create a covalent interaction with the target enzyme, significantly increasing its potency. This rational design approach transformed a weakly active natural product into a potent, broad-spectrum antibiotic against challenging Gram-negative pathogens.
Caption: The developmental pathway from arylomycin to this compound.
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity, and rational design underscore the potential of revisiting and optimizing natural product scaffolds to develop new classes of antibiotics. Further preclinical and clinical development of this compound and similar compounds is warranted to address the critical unmet medical need for new therapies for Gram-negative infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 3. Genentech antibiotic quells resistance | Research | Chemistry World [chemistryworld.com]
- 4. sciencealert.com [sciencealert.com]
- 5. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
The Genesis of G0775: A New Frontier in the Battle Against Gram-Negative Superbugs
A Technical Whitepaper on the Discovery and Development of a Novel Arylomycin Antibiotic by Genentech
Introduction
The relentless rise of multidrug-resistant (MDR) Gram-negative bacteria poses a formidable threat to global public health. For decades, the discovery of new antibiotics capable of combating these resilient pathogens has stagnated, leaving clinicians with a dwindling arsenal of effective treatments. In response to this urgent need, scientists at Genentech embarked on a journey to engineer a new class of antibiotics, culminating in the development of G0775. This in-depth technical guide elucidates the discovery, mechanism of action, and preclinical development of this compound, a potent arylomycin analog with broad-spectrum activity against a range of clinically significant Gram-negative bacteria.
From Natural Product to Potent Antibiotic: The Optimization of the Arylomycin Scaffold
The story of this compound begins with the arylomycins, a class of naturally occurring macrocyclic lipopeptides. While known to target the bacterial type I signal peptidase (SPase), a crucial enzyme for bacterial survival, natural arylomycins exhibited weak activity against Gram-negative bacteria.[1] This limitation stemmed from their inability to effectively penetrate the formidable outer membrane of these pathogens.
Genentech researchers, in collaboration with RQx Pharmaceuticals, undertook a systematic structure-guided design and optimization campaign to overcome this challenge. Through the synthesis of over 1,000 analogs, they meticulously modified the arylomycin scaffold to enhance its potency and ability to breach the Gram-negative cell envelope.[2] Key structural modifications included:
-
Alterations to the N-terminal lipopeptide tail: Optimizing the lipid tail was crucial for improving the molecule's ability to interact with and permeate the bacterial outer membrane.
-
Substitution of phenolic oxygens with ethylamines: This modification improved the physicochemical properties of the compound, contributing to its enhanced activity.[3]
-
Installation of an aminoacetonitrile "warhead" at the C-terminus: This critical addition enabled the formation of a covalent bond with the catalytic lysine residue of the SPase enzyme, leading to irreversible inhibition.[3]
These strategic chemical modifications transformed the weakly active natural product into this compound, a highly potent antibiotic with a novel mechanism of action against Gram-negative bacteria.[4]
Mechanism of Action: Targeting a Novel Bacterial Achilles' Heel
This compound exerts its bactericidal activity by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme that has not been exploited by previously approved antibiotics.[1][4] SPase plays a critical role in the secretion of numerous proteins vital for bacterial survival, including those involved in nutrient acquisition, cell wall maintenance, and virulence.
The enzyme functions by cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. This cleavage event is the final step in the protein secretion pathway. Inhibition of SPase by this compound leads to the accumulation of unprocessed pre-proteins in the bacterial membrane, disrupting cellular processes and ultimately causing cell death.[1]
The covalent binding of this compound's aminoacetonitrile warhead to the catalytic lysine residue of SPase ensures potent and sustained inhibition of the enzyme.[3]
References
G0775: A New Frontier in the Battle Against Gram-Negative Superbugs
An In-depth Technical Guide on a Novel Arylomycin Antibiotic
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. For the first time in over five decades, a novel class of antibiotics, the optimized arylomycins, has emerged with potent activity against these resilient pathogens.[1] This whitepaper delves into the core scientific principles of G0775, a pioneering synthetic analog of the natural arylomycin class of macrocyclic lipopeptides.[1][2] this compound has been meticulously engineered to overcome the inherent limitations of its natural predecessors, demonstrating potent in vitro and in vivo efficacy against a broad spectrum of MDR Gram-negative bacteria, including critical ESKAPE pathogens.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative performance data, and key experimental methodologies related to this compound.
Introduction: The Imperative for Novel Gram-Negative Antibiotics
Gram-negative bacteria, characterized by their dual-membrane cellular envelope, have historically posed a significant hurdle for antibiotic development.[5] This structural defense mechanism effectively prevents many antibiotics from reaching their intracellular targets.[5] The natural arylomycins, while known inhibitors of the essential bacterial type I signal peptidase (SPase), exhibited a narrow spectrum of activity, primarily against Gram-positive bacteria, with negligible impact on Gram-negative pathogens with intact outer membranes.[1][2] this compound represents a landmark achievement in medicinal chemistry, a result of systematic optimization to enhance outer membrane permeation and target affinity.[1][6]
Mechanism of Action: Targeting a Novel Pathway
This compound exerts its bactericidal effects by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins destined for secretion.[2][7] This inhibition disrupts critical cellular processes, ultimately leading to bacterial cell death.
Key Molecular Interactions:
The potency of this compound stems from key structural modifications to the arylomycin core:[4]
-
Aminoacetonitrile "Warhead": Unlike natural arylomycins that bind non-covalently, this compound possesses an aminoacetonitrile group.[4][7] This "electrophilic warhead" forms a covalent bond with the catalytic lysine residue (Lys146) within the SPase active site, leading to irreversible inhibition.[4]
-
Enhanced Outer Membrane Permeation: Modifications to the N-terminal lipopeptide tail and the substitution of phenolic oxygens with ethylamine groups result in a molecule with increased positive charge.[4][7] This is believed to facilitate a porin-independent, self-promoted uptake mechanism across the Gram-negative outer membrane.[4]
// Nodes within membranes spase [label="Type I Signal Peptidase (SPase)\n[Target Enzyme]", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];
// Edges G0775_ext -> outer_membrane [label="Self-promoted uptake", color="#4285F4", fontcolor="#4285F4", dir=forward, penwidth=2]; outer_membrane -> periplasm [style=invis]; periplasm -> inner_membrane [style=invis]; ribosome -> precursor_protein [label="Translation"]; precursor_protein -> spase [label="Translocation to Inner Membrane"]; spase -> mature_protein [label="Signal Peptide Cleavage", style=dashed]; mature_protein -> periplasm [label="Secretion"]; G0775_ext -> spase [label="Covalent Inhibition\n(via aminoacetonitrile warhead)", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee, penwidth=2]; spase -> cellular_disruption [label="Inhibition Blocks Protein Secretion", color="#EA4335", style=bold, penwidth=2]; cellular_disruption -> cell_death;
// Positioning SPase in the inner membrane {rank=same; inner_membrane; spase} } /dot
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Quantitative Performance Data
This compound has demonstrated remarkable potency against a wide array of Gram-negative pathogens, including multidrug-resistant clinical isolates.
Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain Type | MIC (μg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.125 | [8] |
| Escherichia coli | K12 lptD imp4213 | 0.008 | [8] |
| Escherichia coli | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) | [1] |
| Klebsiella pneumoniae | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) | [1] |
| Acinetobacter baumannii | MDR Clinical Isolates (n=16) | ≤4 (MIC90) | [1] |
| Pseudomonas aeruginosa | MDR Clinical Isolates (n=12) | ≤16 (MIC90) | [1] |
| Various Gram-negative species | (8 different species) | 0.125 - 2 | [1] |
| Staphylococcus aureus | USA300 MRSA | 0.06 | [8] |
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Pathogen | Treatment Regimen | Outcome | Reference |
| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Subcutaneous, twice daily | Significant reduction in bacterial load in thigh muscle | [1][9] |
| Neutropenic Thigh Infection | Multidrug-resistant P. aeruginosa | Not specified | 1.1-log decrease in CFU | [10] |
| Lung Infection | MDR K. pneumoniae | 2 mg/kg (bacteriostatic), 20 mg/kg (bactericidal) | Dose-dependent reduction in bacterial load in lungs | [11] |
| Peritonitis (Survival Model) | K. pneumoniae ATCC 43816 | 5 mg/kg, twice on day 0 | Increased survival up to 84 hours | [9][11] |
Experimental Protocols
The following sections outline the generalized methodologies for key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Neutropenic Mouse Thigh Infection Model
This model assesses the in vivo efficacy of an antibiotic in immunocompromised animals.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of a cyclophosphamide solution.
-
Infection: A defined inoculum of the test pathogen is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At specified time points post-infection (e.g., 2 and 11 hours), this compound is administered, typically via subcutaneous injection.[9] A control group receives a vehicle solution.
-
Bacterial Load Quantification: After a defined period (e.g., 20 hours), mice are euthanized, and the thigh muscle is excised, homogenized, and serially diluted.[9]
-
CFU Counting: Dilutions are plated on appropriate agar, and colony-forming units (CFU) are counted after incubation to determine the bacterial burden.
// Workflow Edges this compound -> mic [color="#202124"]; this compound -> moa [color="#202124"]; mic -> resistance [color="#202124"]; mic -> thigh_model [label="Promising\nIn Vitro\nActivity", color="#202124"]; thigh_model -> lung_model [color="#202124"]; lung_model -> survival_model [color="#202124"]; survival_model -> pk_pd [label="Demonstrated\nEfficacy", color="#202124"]; this compound -> toxicity [color="#202124"]; pk_pd -> further_dev [color="#202124"];
} /dot
Caption: General experimental workflow for the development of this compound.
Conclusion and Future Directions
This compound stands as a testament to the power of rational drug design in revitalizing natural product scaffolds to combat antibiotic resistance. Its novel mechanism of action, potent bactericidal activity against MDR Gram-negative pathogens, and efficacy in preclinical infection models underscore its potential as a transformative therapeutic agent.[9][12] While this compound itself has shown some limitations, such as a narrow antibacterial spectrum and suboptimal pharmacokinetic properties in some studies, it has paved the way for the development of next-generation arylomycin analogs with even broader spectrums and improved in vivo performance.[10] The continued exploration and optimization of this promising antibiotic class are critical in the ongoing fight against the global threat of multidrug-resistant infections.
References
- 1. amr-insights.eu [amr-insights.eu]
- 2. Arylomycin - Wikipedia [en.wikipedia.org]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 5. iflscience.com [iflscience.com]
- 6. sciencealert.com [sciencealert.com]
- 7. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 12. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Molecular Interactions of G0775 with LepB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between the novel antibiotic candidate G0775 and its target, the bacterial type I signal peptidase (SPase), LepB. This compound, an optimized arylomycin, presents a promising avenue for combating multidrug-resistant (MDR) Gram-negative bacteria by inhibiting this essential enzyme. This document outlines the quantitative aspects of this interaction, details the experimental methodologies used to characterize it, and provides visual representations of the underlying mechanisms and workflows.
Executive Summary
This compound is a potent, broad-spectrum antibiotic that demonstrates significant activity against a range of Gram-negative pathogens. Its mechanism of action involves the irreversible covalent inhibition of LepB, a critical enzyme in bacterial protein secretion. This compound forms a covalent bond with the catalytic lysine residue (Lys146) in the active site of LepB, leading to time-dependent inhibition.[1] This unique mechanism of action allows this compound to circumvent existing antibiotic resistance mechanisms. Extensive in vitro and in vivo studies have demonstrated its efficacy against MDR clinical isolates, highlighting its potential as a next-generation therapeutic.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with LepB and its antimicrobial activity.
Table 1: In Vitro Inhibition of E. coli LepB by this compound
| Parameter | Value | Description |
| K_I | 0.44 ± 0.15 nM | Inhibition constant, reflecting the initial non-covalent binding affinity. |
| k_inact | 0.0007 ± 0.0002 s⁻¹ | Rate of irreversible inactivation of the enzyme. |
| Interaction Type | Covalent, Irreversible, Time-Dependent | This compound forms a covalent bond with the catalytic Lys146 of LepB. |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Escherichia coli | MDR Clinical Isolates | ≤0.25 |
| Klebsiella pneumoniae | MDR Clinical Isolates | ≤0.25 |
| Acinetobacter baumannii | MDR Strains | ≤4 |
| Pseudomonas aeruginosa | MDR Strains | ≤16 |
| Various Gram-negative species | Standard Strains | 0.125 - 2 |
Table 3: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Pathogen | Treatment Regimen | Outcome |
| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Subcutaneous, twice daily | Significant reduction in bacterial load in thigh muscle. |
| Lung Infection | MDR K. pneumoniae | Subcutaneous, twice daily | Dose-dependent reduction in bacterial loads in the lungs. |
| Peritonitis | K. pneumoniae | Subcutaneous, twice on day zero | Increased survival compared to vehicle. |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the molecular interactions of this compound with LepB. These protocols are based on established methodologies for similar covalent inhibitors and protein-ligand studies.
LepB Kinetic Enzyme Assay for Covalent Inhibition
This protocol is designed to determine the inhibition constant (K_I) and the rate of inactivation (k_inact) for a covalent inhibitor like this compound.
Materials:
-
Purified, soluble E. coli LepB enzyme
-
This compound stock solution in DMSO
-
Fluorogenic LepB substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Initiation: In a 96-well plate, add a fixed concentration of LepB enzyme to wells containing varying concentrations of this compound.
-
Incubation: Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 25°C).
-
Substrate Addition: At each time point, initiate the enzymatic reaction by adding the fluorogenic substrate to the wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial velocity of the reaction.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each this compound concentration. The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the this compound concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine K_I and k_inact.
-
Co-crystallization of the this compound-LepB Complex
This protocol describes a general approach for obtaining crystals of the covalent complex between this compound and LepB for X-ray diffraction studies.
Materials:
-
Highly purified and concentrated solution of the protease domain of LepB
-
This compound stock solution in DMSO
-
Crystallization screens (various buffers, precipitants, and salts)
-
Vapor diffusion crystallization plates (sitting or hanging drop)
-
Cryoprotectant solution
Procedure:
-
Complex Formation: Incubate the purified LepB protein with a molar excess of this compound (e.g., 5 to 10-fold) for a sufficient time to ensure covalent bond formation (e.g., several hours to overnight) at a controlled temperature (e.g., 4°C).
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix the this compound-LepB complex solution with various crystallization screen solutions in the crystallization drops.
-
Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal formation over several days to weeks.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, carefully harvest them and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing.
-
X-ray Diffraction: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the this compound-LepB complex to visualize the covalent interaction at the atomic level.
LC-MS Analysis of the this compound-LepB Adduct
This protocol outlines the procedure for confirming the covalent modification of LepB by this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified LepB protein
-
This compound
-
Reaction buffer
-
Denaturing buffer (e.g., containing guanidine hydrochloride or urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS system (e.g., Q-Exactive Orbitrap)
Procedure:
-
Adduct Formation: Incubate purified LepB with an excess of this compound in reaction buffer to form the covalent adduct. A control sample with LepB and DMSO (vehicle) should be prepared in parallel.
-
Denaturation, Reduction, and Alkylation: Denature the protein in the adduct and control samples. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease like trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
Inject the peptide digests onto an LC column for separation.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Acquire MS/MS fragmentation data for the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against the LepB protein sequence to identify the peptides.
-
Specifically look for a peptide containing Lys146 with a mass shift corresponding to the addition of this compound.
-
Compare the results from the this compound-treated sample with the control sample to confirm the specific modification.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
G0775: A Technical Guide to a New Class of Antibiotics Targeting Multidrug-Resistant Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of G0775, a novel, optimized arylomycin antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria. This compound represents a significant advancement in the fight against antimicrobial resistance, as no new class of antibiotics specifically targeting Gram-negative pathogens has been approved in over five decades[1]. Developed by researchers at Genentech, this compound circumvents existing antibiotic resistance mechanisms by inhibiting a novel bacterial target, the type I signal peptidase (SPase)[2][3]. This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the evaluation of this promising therapeutic candidate.
Core Compound Profile
| Characteristic | Description |
| Compound Name | This compound |
| Compound Class | Arylomycin analog, macrocyclic lipopeptide |
| Mechanism of Action | Covalent inhibition of bacterial type I signal peptidase (SPase)[4] |
| Spectrum of Activity | Broad-spectrum against Gram-negative bacteria, including MDR strains of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa[1]. |
| Key Innovation | Optimized chemical structure for enhanced penetration of the Gram-negative outer membrane and potent, covalent binding to the target enzyme[4][5]. |
Data Presentation
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of this compound has been demonstrated against a panel of multidrug-resistant Gram-negative clinical isolates. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Species | Number of MDR Strains Tested | MIC90 (μg/mL) | Reference |
| Escherichia coli | 49 | ≤0.25 | [1] |
| Klebsiella pneumoniae | 49 | ≤0.25 | [1] |
| Acinetobacter baumannii | 16 | ≤4 | [1] |
| Pseudomonas aeruginosa | 12 | ≤16 | [1] |
MIC90 represents the concentration at which 90% of the tested isolates were inhibited.
In Vivo Efficacy: Murine Infection Models
This compound has demonstrated significant efficacy in various mouse infection models, leading to a reduction in bacterial load and increased survival.
| Infection Model | Pathogen | Outcome | Reference |
| Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Reduced bacterial loads in thigh muscle tissue compared to vehicle. | [1] |
| Lung Infection | K. pneumoniae | Decreased bacterial loads in the lungs. | [1] |
| Peritonitis | K. pneumoniae | Increased survival rates. | [1] |
Mechanism of Action
This compound exerts its bactericidal effect through a novel mechanism: the covalent inhibition of bacterial type I signal peptidase (SPase). SPase is an essential enzyme responsible for cleaving signal peptides from proteins that are translocated across the bacterial cytoplasmic membrane, a crucial step in protein secretion[4][6].
The optimized structure of this compound allows it to penetrate the outer membrane of Gram-negative bacteria and bind to the active site of SPase. A key feature of this compound is an aminoacetonitrile "warhead" that forms a covalent bond with a catalytic lysine residue within the SPase active site, leading to irreversible inhibition of the enzyme[4]. This disruption of protein secretion ultimately leads to bacterial cell death.
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on established and standardized protocols.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well (containing 100 µL of the diluted this compound) with 10 µL of the prepared bacterial inoculum.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model
This protocol is a standard model for evaluating the in vivo efficacy of antimicrobial agents.
Objective: To assess the ability of this compound to reduce the bacterial load in the thigh muscle of infected, neutropenic mice.
Materials:
-
Female ICR (CD-1) or similar strain mice (5-6 weeks old)
-
Cyclophosphamide
-
Test bacterial strain (e.g., MDR E. coli)
-
This compound formulation for injection
-
Vehicle control
-
Sterile phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates with 5% sheep's blood
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer two intraperitoneal doses of cyclophosphamide to the mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection) to induce neutropenia.
-
-
Infection:
-
On day 0, inject a standardized inoculum of the test bacteria (e.g., 0.1 mL of 10^7 CFU/mL) into the right thigh muscle of each mouse.
-
-
Treatment:
-
At specified time points post-infection (e.g., 2, 8, and 14 hours), administer this compound or the vehicle control to respective groups of mice via a specified route (e.g., subcutaneous or intravenous).
-
-
Tissue Harvesting and Bacterial Enumeration:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the right thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile PBS.
-
Perform serial tenfold dilutions of the tissue homogenate in sterile PBS.
-
Plate the dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for approximately 20 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the CFU per gram of thigh tissue for each mouse.
-
Compare the bacterial loads between the this compound-treated groups and the vehicle control group.
-
Caption: Workflow for the neutropenic mouse thigh infection model.
Conclusion
This compound is a promising new class of antibiotic with a novel mechanism of action and potent activity against challenging multidrug-resistant Gram-negative pathogens. Its ability to circumvent existing resistance mechanisms by targeting the essential type I signal peptidase makes it a valuable candidate for further development. The data presented in this guide underscore the potential of this compound to address the urgent medical need for new therapies to combat the growing threat of antimicrobial resistance. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this innovative compound.
References
- 1. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EconPapers: Optimized arylomycins are a new class of Gram-negative antibiotics [econpapers.repec.org]
- 4. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 6. Structural Studies of a Signal Peptide in Complex with Signal Peptidase I Cytoplasmic Domain: the Stabilizing Effect of Membrane-Mimetics on the Acquired Fold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
G0775 In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro susceptibility testing protocols for G0775, an optimized arylomycin antibiotic with potent activity against Gram-negative bacteria.[1][2][3] this compound represents a promising new class of antibiotics, particularly for combating multidrug-resistant (MDR) infections.[2][3]
Mechanism of Action
This compound functions by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme for protein secretion.[3][4] This novel mechanism of action allows it to circumvent existing antibiotic resistance mechanisms.[3] Specifically, this compound contains an aminoacetonitrile group that forms a covalent bond with the catalytic lysine residue of the SPase, leading to potent enzyme inhibition.[5][6] Structural modifications to the arylomycin core, including the addition of positively charged amines, enhance its penetration through the outer membrane of Gram-negative bacteria.[4][5]
Data Presentation: In Vitro Susceptibility of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of bacterial species as reported in preclinical studies.
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Escherichia coli | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) |
| Klebsiella pneumoniae | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) |
| Acinetobacter baumannii | MDR Strains (n=16) | ≤4 (MIC90) |
| Pseudomonas aeruginosa | MDR Strains (n=12) | ≤16 (MIC90) |
| Various Gram-negative species | 8 different species | 0.125 - 2 |
| Staphylococcus aureus | Not specified | Growth inhibitory |
Data compiled from multiple sources.[2][4][5]
Experimental Protocols
Detailed methodologies for determining the in vitro susceptibility of bacterial isolates to this compound are provided below. These protocols are based on established antimicrobial susceptibility testing (AST) standards.[7][8][9]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
This compound (with known purity)
-
Appropriate solvent for this compound (e.g., DMSO, sterile water with solubilizing agents)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline, CAMHB)
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in the appropriate solvent. Further dilutions should be made in CAMHB.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 2-fold dilution.
-
Perform serial 2-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of this compound.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action against Gram-negative bacteria.
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for this compound MIC testing.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. amr-insights.eu [amr-insights.eu]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 5. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
Determining the Minimum Inhibitory Concentration (MIC) of G0775: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0775 is a novel, synthetically optimized arylomycin analog demonstrating potent and broad-spectrum activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] Arylomycins as a class of natural products historically exhibited weak activity against these pathogens.[2] However, chemical optimization has led to the development of this compound, which represents a significant advancement in the pursuit of new antibiotics for difficult-to-treat Gram-negative infections.[2][4] No new class of antibiotics specifically targeting Gram-negative bacteria has been approved in over five decades, highlighting the critical need for novel agents like this compound.[1][4]
The mechanism of action of this compound involves the inhibition of a novel bacterial target: the type I signal peptidase (SPase I), also known as LepB.[2][5] This essential enzyme is a membrane-bound protease responsible for the cleavage of signal peptides from preproteins, a crucial step in protein secretion and localization.[5] this compound has been shown to form a covalent bond with the catalytic lysine residue of LepB, leading to potent inhibition.[6] A key feature of this compound is its ability to circumvent existing antibiotic resistance mechanisms and effectively penetrate the outer membrane of Gram-negative bacteria.[2][3]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria, along with a summary of reported MIC values and a visualization of its mechanism of action.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activity of this compound against a panel of Gram-negative bacterial species. MIC values are presented in micrograms per milliliter (µg/mL).
Table 1: this compound MICs against various Gram-negative species [1]
| Bacterial Species | MIC Range (µg/mL) |
| Eight different Gram-negative species | 0.125 - 2 |
Table 2: this compound MICs against Multidrug-Resistant (MDR) Clinical Isolates [1]
| Bacterial Species | Number of Strains | MIC90 (µg/mL) |
| Escherichia coli | 49 (MDR) | ≤0.25 |
| Klebsiella pneumoniae | 49 (MDR) | ≤0.25 |
| Acinetobacter baumannii | 16 (MDR) | ≤4 |
| Pseudomonas aeruginosa | 12 (MDR) | ≤16 |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.
Experimental Protocol: Determination of this compound MIC by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[7][8][9][10]
Materials
-
This compound (ensure high purity)
-
Gram-negative bacterial strains of interest (e.g., E. coli, K. pneumoniae, A. baumannii, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Bacterial culture plates (e.g., Tryptic Soy Agar)
Procedure
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working stock for serial dilutions. The initial concentration should be at least twice the highest concentration to be tested.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 4-5 mL of CAMHB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock in CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the this compound working stock to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.
-
Well 11 should contain 100 µL of CAMHB without this compound to serve as a growth control.
-
Well 12 should contain 100 µL of uninoculated CAMHB to serve as a sterility control.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well from 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[11]
-
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for determining the MIC of this compound.
References
- 1. amr-insights.eu [amr-insights.eu]
- 2. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. owlcation.com [owlcation.com]
- 5. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 6. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. iacld.com [iacld.com]
- 11. idexx.com [idexx.com]
Application Notes and Protocols for G0775: In Vivo Efficacy Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
G0775 is a pioneering, optimized arylomycin antibiotic demonstrating potent and broad-spectrum activity against multi-drug resistant (MDR) Gram-negative bacteria.[1][2][3] For decades, the development of new antibiotics effective against these pathogens has been stagnant, making this compound a significant breakthrough.[1][2][3] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in various animal models, offering a guide for researchers in the field of antibiotic drug development.
Mechanism of Action
This compound exerts its bactericidal effects by targeting and inhibiting the bacterial type I signal peptidase (SPase).[1][2][4] SPase is an essential enzyme located in the bacterial inner membrane that is responsible for cleaving signal peptides from pre-proteins, a critical step in protein secretion and maturation.[4][5] By inhibiting SPase, this compound disrupts these vital cellular processes, leading to bacterial cell death.[4] This novel mechanism of action allows this compound to circumvent existing antibiotic resistance mechanisms.[1]
Caption: this compound inhibits bacterial Type I Signal Peptidase (SPase).
In Vivo Efficacy Studies: Animal Models and Protocols
Several animal models have been utilized to demonstrate the in vivo efficacy of this compound against a range of Gram-negative pathogens.[2][4][6] These models are crucial for evaluating the therapeutic potential of new antibiotics.
Neutropenic Thigh Infection Model
This model is widely used to assess the efficacy of antibiotics in an immunocompromised host.
Experimental Protocol:
-
Animal Model: Female CF-1 mice (or equivalent), typically 6-8 weeks old.
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen induces profound neutropenia, mimicking an immunocompromised state.[7]
-
-
Bacterial Strains: Clinically relevant strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[2][6]
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on appropriate agar plates.
-
Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired concentration (e.g., 10^6 - 10^7 colony-forming units (CFU)/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly (i.m.) into the right thigh muscle.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).[6]
-
Administer this compound subcutaneously (s.c.) or via another appropriate route. Dosing can be single or multiple; a common regimen is twice during the infection period (e.g., at 2 and 11 hours post-infection).[6]
-
Include a vehicle control group (e.g., saline).
-
-
Endpoint Analysis:
-
Euthanize mice at a predetermined time point (e.g., 20 or 24 hours post-infection).[6]
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.
-
Lung Infection Model
This model evaluates the efficacy of antibiotics in treating pulmonary infections.
Experimental Protocol:
-
Animal Model: Neutropenic mice (as described above).
-
Bacterial Strains: MDR strains of K. pneumoniae are frequently used.[4][6]
-
Inoculum Preparation: Prepare the bacterial suspension as described for the thigh infection model.
-
Infection:
-
Anesthetize the mice.
-
Instill a defined volume of the bacterial suspension (e.g., 50 µL) intranasally or intratracheally to establish a lung infection.
-
-
Treatment:
-
Administer this compound subcutaneously or via the desired route at specified time points post-infection (e.g., 2 and 11 hours).[6]
-
Include a vehicle control group.
-
-
Endpoint Analysis:
-
At a defined time point (e.g., 20 hours post-infection), euthanize the mice.[6]
-
Aseptically remove the lungs.
-
Homogenize the lung tissue and determine the bacterial load (CFU/gram of tissue) as described previously.
-
Peritonitis/Sepsis Model
This model assesses the ability of an antibiotic to improve survival in a systemic infection model.
Experimental Protocol:
-
Animal Model: Immunocompetent or neutropenic mice.
-
Bacterial Strains: Pathogenic strains of K. pneumoniae or other relevant Gram-negative bacteria.[4][6]
-
Inoculum Preparation: Prepare the bacterial suspension. The inoculum may be mixed with a mucin solution to enhance virulence.[4]
-
Infection:
-
Inject a lethal or sublethal dose of the bacterial suspension intraperitoneally (i.p.).
-
-
Treatment:
-
Endpoint Analysis:
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and structured format to allow for easy comparison.
Table 1: In Vivo Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model
| Bacterial Species | Strain | This compound Dose (mg/kg, s.c.) | Mean Log10 CFU/thigh Reduction (vs. Vehicle) | Reference |
| E. coli | ATCC 25922 | 10 | >2 | [4][6] |
| K. pneumoniae | ATCC 43816 | 10 | >2 | [4][6] |
| P. aeruginosa | ATCC 27853 | 40 | >2 | [4][6] |
| A. baumannii | ATCC 19606 | 10 | >2 | [4][6] |
| MDR P. aeruginosa | Clinical Isolate | 50 | 1.1 | [8] |
Table 2: In Vivo Efficacy of this compound in the Neutropenic Mouse Lung Infection Model
| Bacterial Species | Strain | This compound Dose (mg/kg, s.c.) | Outcome | Reference |
| MDR K. pneumoniae | CDC 0106 | 2 | Bacteriostatic | [4] |
| MDR K. pneumoniae | CDC 0106 | 20 | Bactericidal | [4] |
Table 3: In Vivo Efficacy of this compound in the Mouse Peritonitis Model
| Bacterial Species | Strain | This compound Dose (mg/kg, s.c.) | Survival Rate at 84h | Comparator | Reference |
| K. pneumoniae | ATCC 43816 | 5 (twice on day 0) | 100% | Ciprofloxacin (80 mg/kg) | [4] |
Experimental Workflow and Logical Relationships
Visualizing the experimental workflow and the logical context of this compound development can aid in understanding the research process.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical flow of this compound development and validation.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. amr-insights.eu [amr-insights.eu]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 5. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunocompromised animal models for the study of antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
G0775 formulation and solubility for research purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and use of G0775, a novel synthetic arylomycin antibiotic, in a research setting. This compound has demonstrated potent, broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains, by inhibiting the essential bacterial type I signal peptidase.[1][2]
Physicochemical Properties and Storage
This compound is a synthetic organic compound and an optimized arylomycin derivative.[3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 890.04 g/mol | [3] |
| Hydrogen Bond Acceptors | 18 | [3] |
| Hydrogen Bond Donors | 7 | [3] |
| Rotatable Bonds | 19 | [3] |
| Topological Polar Surface Area | 281.74 Ų | [3] |
| XLogP | -1.32 | [3] |
Storage: For long-term storage, it is recommended to store this compound as a powder at -20°C.
Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively published, based on its chemical structure and the common practices for similar lipopeptide antibiotics, the following general solubility characteristics can be expected:
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing stock solutions of organic molecules. |
| Ethanol | Sparingly Soluble | May require warming or sonication to fully dissolve. |
| Water | Poorly Soluble | This compound is a lipophilic molecule and is not expected to be readily soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Similar to water, direct dissolution in PBS is not recommended. |
Note: It is crucial for researchers to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This stock solution can be used for various in vitro assays, such as Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 890.04 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 890.04 g/mol * 1 mL = 0.0089 g = 8.9 mg
-
-
-
Weigh this compound: Accurately weigh 8.9 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Figure 1. Workflow for this compound in vitro experiments.
Formulation of this compound for In Vivo Studies (Subcutaneous Administration)
This protocol provides a general guideline for preparing a this compound formulation suitable for subcutaneous injection in mice. The final concentration of DMSO should be kept to a minimum to avoid toxicity. It is essential to perform a tolerability study with the vehicle alone before administering the compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vehicle components (e.g., Solutol HS 15, PEG400 - selection should be based on internal validation)
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Vehicle Preparation (Example): A common vehicle for subcutaneous injection of hydrophobic compounds is a mixture of Solutol HS 15 and PBS. A typical ratio is 10% Solutol HS 15 in PBS.
-
To prepare 1 mL of vehicle: Mix 100 µL of Solutol HS 15 with 900 µL of sterile PBS.
-
-
This compound Formulation:
-
Determine the required final concentration of this compound for injection based on the desired dose (mg/kg) and the injection volume.
-
Example Calculation: For a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µL:
-
Dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL
-
-
From the 10 mM (8.9 mg/mL) this compound stock in DMSO, calculate the volume needed.
-
Important: To minimize DMSO concentration, a multi-step dilution is recommended. First, dilute the DMSO stock in a compatible co-solvent if necessary (e.g., PEG400), and then further dilute with the aqueous vehicle (e.g., 10% Solutol HS 15 in PBS). The final DMSO concentration should ideally be below 5%.
-
-
Preparation Steps: a. In a sterile tube, add the required volume of the this compound DMSO stock solution. b. If using a co-solvent, add it to the DMSO stock and mix well. c. Slowly add the aqueous vehicle to the this compound solution while vortexing to prevent precipitation. d. Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for injection.
-
Administration: Administer the freshly prepared formulation subcutaneously to the mice.
-
Control Group: A control group of animals should receive the same vehicle without this compound.
Figure 2. Mechanism of action of this compound.
Disclaimer
This document is intended for research purposes only and is not a substitute for a thorough literature review and independent experimental validation. The provided protocols are general guidelines and may require optimization for specific applications. Researchers should adhere to all applicable safety regulations and institutional guidelines when handling chemical compounds and conducting animal studies.
References
Application Notes and Protocols for G0775 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0775 is a synthetically optimized arylomycin, a novel class of antibiotics with potent, broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] Developed by Genentech, this compound represents a significant advancement in the fight against antimicrobial resistance as it targets a novel bacterial enzyme, the type I signal peptidase (SPase).[2][3][4] This document provides detailed application notes and protocols for the laboratory use of this compound to assist researchers in evaluating its antimicrobial properties.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving the N-terminal signal peptides from proteins secreted across the cytoplasmic membrane.[2][5] In Gram-negative bacteria, the target is LepB, while in Staphylococcus aureus, it is SpsB. This inhibition disrupts the protein secretion pathway, leading to the accumulation of unprocessed pre-proteins in the cell membrane and ultimately, cell death.
A key structural feature of this compound is its aminoacetonitrile "warhead," which forms a covalent bond with the catalytic lysine residue in the active site of the SPase.[4][6] This covalent modification results in irreversible inhibition and contributes to the potent activity of this compound.[4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of Gram-negative and Gram-positive bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Bacterial Species | Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | MDR Clinical Isolates | 49 | ≤0.25 | [3] | |
| Escherichia coli | ATCC 25922 | 0.125 | |||
| Klebsiella pneumoniae | MDR Clinical Isolates | 49 | ≤0.25 | [3] | |
| Acinetobacter baumannii | MDR Strains | 16 | ≤4 | [3] | |
| Pseudomonas aeruginosa | MDR Strains | 12 | ≤16 | [3] | |
| Staphylococcus aureus | MRSA (USA300) | 0.06 |
MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Preparation of this compound Stock Solution
Note: As this compound is a research compound, specific solubility and stability data may vary. It is recommended to consult the manufacturer's instructions. The following is a general protocol.
-
Reconstitution: Aseptically weigh the required amount of this compound powder. To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of similar compounds.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Susceptibility Testing: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB with bacterial inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
In Vivo Efficacy Testing: Murine Thigh Infection Model
This neutropenic mouse thigh infection model is widely used to evaluate the in vivo efficacy of antimicrobial agents.
Materials:
-
This compound formulation for in vivo use (e.g., dissolved in a sterile, biocompatible vehicle)
-
Female ICR (or similar strain) mice (6-8 weeks old)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial culture for infection (e.g., E. coli, K. pneumoniae)
-
Sterile saline
-
Anesthetic
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic, allowing for a robust bacterial infection.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of a bacterial suspension (e.g., 10⁶ CFU/mL) into the posterior thigh muscle.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously. Dosing regimens can vary, for example, a study showed efficacy with two doses administered at 2 and 11 hours post-infection.[7]
-
Include a vehicle control group that receives the formulation without this compound.
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in the this compound-treated groups to the vehicle control group to determine the reduction in CFU.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a promising novel antibiotic with a unique mechanism of action against a broad spectrum of Gram-negative pathogens. The provided application notes and protocols offer a framework for researchers to investigate its efficacy in a laboratory setting. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable data, which will be vital in the further development of this and other new antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 3. amr-insights.eu [amr-insights.eu]
- 4. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 5. Arylomycin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
G0775: Application Notes and Protocols for Studying Bacterial Signal Peptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0775 is a potent, broad-spectrum antibiotic that represents a novel class of Gram-negative antibacterial agents.[1] It is a synthetically optimized derivative of the arylomycin class of natural products.[1][2] this compound targets and inhibits bacterial type I signal peptidase (SPase I), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cytoplasmic membrane.[1][3] This unique mechanism of action makes this compound a valuable tool for studying bacterial protein secretion and a promising candidate for combating multidrug-resistant (MDR) bacterial infections.[1][4] Unlike its natural precursors, which have limited activity against Gram-negative bacteria, this compound was engineered to effectively penetrate the outer membrane of these pathogens and exhibit potent inhibitory activity.[1][5]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action
This compound functions by inhibiting the bacterial type I signal peptidase (SPase I), also known as leader peptidase (LepB).[6] SPase I is a membrane-bound serine protease that plays a crucial role in the general secretory (Sec) pathway of bacteria.[3][7] It recognizes and cleaves the N-terminal signal peptides of newly synthesized proteins after their translocation across the cytoplasmic membrane.[8][9] This cleavage event is essential for the release of mature proteins to their final destinations, such as the periplasm, outer membrane, or the extracellular space.[3]
The inhibitory action of this compound is achieved through a unique covalent binding mechanism.[10] The molecule contains an aminoacetonitrile "warhead" that forms a covalent bond with the catalytic lysine residue (Lys146 in E. coli LepB) within the active site of SPase I.[10][11] This irreversible inhibition leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting membrane integrity and ultimately causing cell death.[3][12] this compound's design also includes modifications that enhance its penetration of the Gram-negative outer membrane, a significant hurdle for many antibiotics.[6][10]
Data Presentation
In Vitro Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Escherichia coli | Clinical Isolates (MDR, n=49) | ≤0.25 (MIC90) | [14] |
| Klebsiella pneumoniae | Clinical Isolates (MDR, n=49) | ≤0.25 (MIC90) | [14] |
| Klebsiella pneumoniae | MDR CDC 0106 | 0.5 | [15] |
| Acinetobacter baumannii | MDR Strains (n=16) | ≤4 (MIC90) | [14] |
| Pseudomonas aeruginosa | MDR Strains (n=12) | ≤16 (MIC90) | [14] |
| Gram-negative species (8 total) | Various | 0.125 - 2 | [14] |
| Staphylococcus aureus | 0.06 | [15] | |
| Staphylococcus epidermidis | 0.25 | [15] |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Sterile tubes and pipettes
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the target bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC.
-
For example, if the expected MIC is 1 µg/mL, prepare dilutions ranging from 32 µg/mL to 0.03 µg/mL.
-
-
Assay Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Transfer 50 µL of each this compound dilution to the corresponding wells of the assay plate, resulting in a 1:2 dilution of the compound.
-
Include a positive control well (no this compound) and a negative control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.[16]
-
Protocol 2: In Vitro Bacterial Signal Peptidase I (SPase I) Inhibition Assay using a FRET-based Substrate
This protocol describes a general method to assess the inhibitory activity of this compound on purified bacterial SPase I using a Förster Resonance Energy Transfer (FRET) peptide substrate.[17]
Materials:
-
Purified bacterial SPase I
-
FRET peptide substrate (e.g., Dabcyl-peptide-Edans) that mimics the natural cleavage site.
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the purified SPase I in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the this compound dilutions.
-
Include a positive control (enzyme, no inhibitor) and a negative control (assay buffer, no enzyme).
-
Add the SPase I working solution to all wells except the negative control.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence over time. For a Dabcyl/Edans pair, use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[17]
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the SPase I activity, by fitting the data to a suitable dose-response curve.[18]
-
Visualizations
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 7. The structure and mechanism of bacterial type I signal peptidases. A novel antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo approaches to studying the bacterial signal peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfu.ca [sfu.ca]
- 10. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. amr-insights.eu [amr-insights.eu]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 16. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The IC50: an exactly defined measure of antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
G0775: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for G0775, a novel arylomycin-class antibiotic. The information is intended to guide researchers in designing and executing further preclinical studies.
This compound is a synthetic analog of the natural product arylomycin and demonstrates potent, broad-spectrum activity against Gram-negative bacteria, a critical area of unmet medical need.[1][2] Its unique mechanism of action, targeting the bacterial type I signal peptidase (SPase), offers a promising new approach to combatting multidrug-resistant infections.[1]
Quantitative Data Summary
The following tables summarize the reported dosages and administration of this compound in various preclinical infection models.
Table 1: this compound Dosage and Administration in Murine Infection Models
| Animal Model | Bacterial Strain | Route of Administration | Dosage | Dosing Regimen | Observed Effect |
| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Subcutaneous | Not specified | Twice during the 20-hour infection period (2 and 11 hours post-infection) | Reduced bacterial loads in thigh muscle tissue compared to vehicle.[3][4] |
| Neutropenic Lung Infection | Multidrug-resistant K. pneumoniae | Subcutaneous | 2 mg/kg | Twice during the 20-hour infection period (2 and 11 hours post-infection) | Bacteriostatic |
| Neutropenic Lung Infection | Multidrug-resistant K. pneumoniae | Subcutaneous | 20 mg/kg | Twice during the 20-hour infection period (2 and 11 hours post-infection) | Bactericidal |
| Peritonitis | K. pneumoniae | Subcutaneous | 5 mg/kg | Twice on day zero of infection | 84-hour survival |
Experimental Protocols
The following are detailed methodologies for key preclinical experiments based on published studies.
Protocol 1: Neutropenic Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.
Materials:
-
Female, specific-pathogen-free mice
-
Cyclophosphamide
-
Bacterial culture of interest (e.g., E. coli, K. pneumoniae, P. aeruginosa, A. baumannii)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Sterile saline
-
Anesthetic
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide to mice to induce a neutropenic state, typically 4 days and 1 day before infection.
-
Infection:
-
Culture the bacterial strain to mid-logarithmic phase.
-
Anesthetize the mice.
-
Inject a defined inoculum of the bacterial suspension into the thigh muscle of one of the hind limbs.
-
-
Treatment:
-
At 2 hours post-infection, administer the first dose of this compound or vehicle control subcutaneously.
-
At 11 hours post-infection, administer the second dose.
-
-
Endpoint Analysis:
-
At 20 hours post-infection, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates.
-
Incubate the plates overnight and enumerate the colony-forming units (CFU) to determine the bacterial burden.
-
Protocol 2: Murine Lung Infection Model
Objective: To assess the efficacy of this compound in a pulmonary infection model.
Materials:
-
Female, specific-pathogen-free mice
-
Cyclophosphamide
-
Bacterial culture of interest (e.g., multidrug-resistant K. pneumoniae)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Anesthetic
Procedure:
-
Induction of Neutropenia: As described in Protocol 1.
-
Infection:
-
Culture the bacterial strain to mid-logarithmic phase.
-
Anesthetize the mice.
-
Instill a defined bacterial inoculum intranasally or via intratracheal administration to establish a lung infection.
-
-
Treatment:
-
Administer this compound or vehicle control subcutaneously at 2 and 11 hours post-infection.
-
-
Endpoint Analysis:
-
At 20 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue and determine the bacterial burden as described in Protocol 1.
-
Visualizations
Signaling Pathway of this compound
This compound exerts its antibacterial effect by inhibiting the bacterial type I signal peptidase (SPase). This enzyme is crucial for the processing and secretion of many proteins essential for bacterial viability and virulence.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel antibiotic like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
Application Notes and Protocols: G0775 in Combination with Other Antibiotics for the Treatment of Multidrug-Resistant Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health threat. With a scarcity of new antibiotics in the development pipeline, innovative strategies are urgently needed. G0775 is a novel arylomycin-derived antibiotic with a unique mechanism of action, targeting the bacterial type I signal peptidase (SPase I), an essential enzyme for protein secretion.[1] This novel target makes this compound a promising candidate for standalone therapy and, perhaps more importantly, for combination therapies to enhance efficacy, overcome resistance, and reduce the potential for the development of new resistance.
These application notes provide a comprehensive guide for the experimental design of studies investigating this compound in combination with other antibiotics against clinically relevant Gram-negative pathogens. Detailed protocols for in vitro synergy testing and considerations for in vivo models are provided to facilitate robust and reproducible research in this critical area.
This compound: A Novel Antibiotic Targeting Protein Secretion
This compound is an optimized synthetic analog of the natural product arylomycin. It exhibits potent, broad-spectrum activity against a range of Gram-negative bacteria, including difficult-to-treat pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa.[1]
Mechanism of Action: this compound inhibits the bacterial type I signal peptidase (SPase I), which is responsible for cleaving signal peptides from proteins destined for secretion or insertion into the cell membrane.[1] Inhibition of this crucial step in protein trafficking leads to the accumulation of unprocessed pre-proteins in the inner membrane, disrupting cellular function and ultimately leading to bacterial cell death.
Rationale for Combination Therapy with this compound
The rationale for combining this compound with other antibiotics is to target multiple, distinct cellular pathways simultaneously. This can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects. Potential benefits of combination therapy include:
-
Increased Potency: Achieving bacterial killing at lower, less toxic concentrations of each drug.
-
Broader Spectrum of Activity: Covering a wider range of bacterial species and resistance mechanisms.
-
Prevention of Resistance: Making it more difficult for bacteria to develop resistance to two drugs with different targets simultaneously.
Based on this compound's mechanism of action, rational antibiotic partners would be those that inhibit other essential bacterial processes, such as:
-
Cell Wall Synthesis Inhibitors (e.g., β-lactams, Glycopeptides): Disrupting the integrity of the bacterial cell wall could enhance the penetration of this compound to its target on the inner membrane.
-
Protein Synthesis Inhibitors (e.g., Aminoglycosides, Tetracyclines): A dual assault on protein production and secretion could lead to rapid bactericidal activity.
-
DNA Replication/Repair Inhibitors (e.g., Fluoroquinolones): Targeting fundamental genetic processes in conjunction with protein secretion could be a powerful combination.
-
Lipoprotein Processing Inhibitors: As demonstrated in S. aureus, inhibiting the processing of lipoproteins, another key pathway for secreted proteins, can have synergistic effects with this compound.[2]
In Vitro Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against a selection of Gram-negative pathogens. This data is crucial for designing synergy experiments.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Escherichia coli | MDR Clinical Isolates | ≤ 0.25 | [1] |
| Klebsiella pneumoniae | MDR Clinical Isolates | ≤ 0.25 | [1] |
| Acinetobacter baumannii | MDR Strains | ≤ 4 | [1] |
| Pseudomonas aeruginosa | MDR Strains | ≤ 16 | [1] |
| Various Gram-negative species | - | 0.125 - 2 | [1] |
Experimental Protocols for In Vitro Synergy Testing
Checkerboard Assay
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Materials:
-
This compound and partner antibiotic(s)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure: a. Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., water, DMSO). b. In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the y-axis (rows) and the partner antibiotic along the x-axis (columns). c. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well. d. Include control wells for each antibiotic alone to determine their individual MICs, as well as a growth control (no antibiotic) and a sterility control (no bacteria). e. Incubate the plates at 37°C for 18-24 hours. f. Determine the MIC for each antibiotic alone and in combination as the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotic combinations over time.
Protocol:
-
Materials:
-
This compound and partner antibiotic(s)
-
Culture tubes or flasks
-
CAMHB
-
Bacterial culture of the test organism
-
Agar plates for colony counting
-
-
Procedure: a. Prepare a bacterial suspension in the logarithmic phase of growth and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in multiple tubes. b. Add this compound and/or the partner antibiotic to the tubes at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). Include a growth control without any antibiotic. c. Incubate the tubes at 37°C with shaking. d. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on agar for colony counting. e. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic combination and the controls.
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
In Vivo Models for Combination Studies
Promising in vitro combinations should be further evaluated in relevant animal models of infection to assess their in vivo efficacy.
Commonly used models for Gram-negative infections include:
-
Neutropenic Thigh Infection Model: Useful for assessing the bactericidal activity of antibiotics in the absence of a robust immune response. The primary endpoint is the reduction in bacterial burden in the thigh muscle.
-
Sepsis/Peritonitis Model: Mimics systemic infections and is valuable for evaluating the impact of antibiotic combinations on survival.
-
Lung Infection Model: Relevant for studying pneumonia, a common and severe infection caused by Gram-negative pathogens. Endpoints include bacterial load in the lungs and survival.
Key Considerations for In Vivo Studies:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Determine the PK/PD properties of this compound and the partner antibiotic in the chosen animal model to establish appropriate dosing regimens.
-
Toxicity: Evaluate the potential for increased toxicity with the combination therapy.
-
Control Groups: Include monotherapy groups for both this compound and the partner antibiotic, as well as a vehicle control group.
Conclusion
This compound, with its novel mechanism of action, holds significant promise as a new weapon in the fight against multidrug-resistant Gram-negative bacteria. Combination therapy is a rational and promising strategy to enhance its efficacy and combat the evolution of resistance. The experimental designs and protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in combination with other antibiotics. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations that can be translated into effective clinical therapies for patients with life-threatening infections.
References
Troubleshooting & Optimization
Technical Support Center: G0775 Bacterial Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G0775.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetically optimized arylomycin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins that are translocated across the cell membrane.[2][3][4] By inhibiting SPase, this compound disrupts protein secretion, leading to bacterial cell death.[4] The molecule was specifically engineered to be effective against Gram-negative bacteria, a class of bacteria that is notoriously difficult to treat due to their protective outer membrane.[5][6]
Q2: We are observing decreased susceptibility of our bacterial strains to this compound. What are the common resistance mechanisms?
There are three primary mechanisms through which bacteria can develop resistance to this compound:
-
Target Modification: This is the most common resistance mechanism. Mutations in the gene encoding the type I signal peptidase (e.g., lepB in E. coli or spsB in S. aureus) can alter the enzyme's structure, reducing the binding affinity of this compound to its target.[7][8] In Gram-negative bacteria, mutations at various residues of LepB have been confirmed in this compound-resistant mutants.[8]
-
Upregulation of Specific Genes: In Gram-positive bacteria like Staphylococcus aureus, increased expression of certain genes can lead to reduced susceptibility. For instance, the upregulation of the ayr operon (specifically ayrBC) and the mprF gene has been shown to confer resistance to this compound.[7]
Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant strains?
To elucidate the resistance mechanism, a combination of genomic and phenotypic approaches is recommended:
-
Whole Genome Sequencing (WGS): This is the most comprehensive method to identify mutations in the target gene (lepB or spsB) or in genes related to efflux pumps (e.g., acrB).
-
Efflux Pump Activity Assays: Phenotypic assays, such as an ethidium bromide accumulation assay, can determine if increased efflux pump activity is contributing to resistance.
-
Gene Expression Analysis (qRT-PCR): For S. aureus, quantitative real-time PCR can be used to measure the expression levels of the ayr operon and mprF to see if they are upregulated in resistant strains.
Troubleshooting Guides
Issue: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for this compound against our bacterial strains.
| Possible Cause | Troubleshooting Step |
| Target site mutation | Sequence the gene encoding the type I signal peptidase (lepB in Gram-negatives, spsB in Gram-positives) to check for mutations. |
| Increased efflux pump activity | Perform an efflux pump activity assay, such as the ethidium bromide accumulation assay. A lower accumulation of the fluorescent dye in the resistant strain compared to a susceptible control suggests increased efflux. |
| Upregulation of resistance genes (in S. aureus) | Use qRT-PCR to compare the expression levels of the ayr operon and mprF in your resistant strain to a susceptible control. |
| Experimental error | Review your MIC assay protocol. Ensure correct preparation of this compound stock solutions, proper inoculum density, and appropriate incubation conditions. |
Issue: Our this compound-resistant strain does not have any mutations in the signal peptidase gene.
| Possible Cause | Troubleshooting Step |
| Efflux-mediated resistance | As mentioned above, perform an efflux pump activity assay. Also, sequence genes encoding major efflux pump components (e.g., acrB, tolC) to look for potential gain-of-function mutations. |
| Other unknown resistance mechanisms | Consider performing transposon sequencing (Tn-Seq). This powerful technique can help identify other genes that, when disrupted, alter the susceptibility of the bacteria to this compound, potentially revealing novel resistance pathways. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various multidrug-resistant (MDR) clinical isolates.[11]
| Bacterial Species | Number of MDR Strains Tested | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli and Klebsiella pneumoniae | 49 | ≤0.25 | ≤0.25 |
| Acinetobacter baumannii | 16 | ≤4 | ≤4 |
| Pseudomonas aeruginosa | 12 | ≤16 | ≤16 |
MIC90 represents the concentration of this compound required to inhibit the growth of 90% of the tested strains.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the bacterium)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no this compound.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent dye ethidium bromide (EtBr), which is a substrate for many efflux pumps.
Materials:
-
This compound-susceptible and -resistant bacterial strains
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
An efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (optional)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow bacterial cultures to the mid-log phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them in PBS containing glucose to energize the cells.
-
Add EtBr to the cell suspension.
-
Monitor the fluorescence over time. An increase in fluorescence corresponds to the accumulation of EtBr inside the cells.
-
Compare the fluorescence levels between the susceptible and resistant strains. A lower level of fluorescence in the resistant strain indicates higher efflux activity.
-
(Optional) Repeat the assay in the presence of an EPI. If the resistant strain shows increased EtBr accumulation in the presence of the EPI, it confirms the role of efflux pumps in resistance.
Whole Genome Sequencing of Resistant Mutants
This protocol outlines the general steps for identifying mutations that confer resistance to this compound.
Procedure:
-
Isolate genomic DNA from both the this compound-resistant mutant and the parental susceptible strain.
-
Prepare sequencing libraries from the extracted DNA.
-
Perform high-throughput sequencing using a platform like Illumina.
-
Align the sequencing reads from the resistant and susceptible strains to a reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strain that are not present in the susceptible strain.
-
Analyze the identified mutations, paying close attention to genes encoding the type I signal peptidase and efflux pump components.
Visualizations
Caption: this compound action and target modification resistance.
Caption: Efflux pump-mediated resistance to this compound.
References
- 1. protocols.io [protocols.io]
- 2. Transposon insertion sequencing (Tn-seq) library preparation protocol - includes UMI for PCR duplicate removal [protocols.io]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Transposon sequencing - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
Technical Support Center: Investigating Off-Target Effects of G0775 in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of G0775, a novel arylomycin-derived antibiotic targeting bacterial type I signal peptidase (SPase).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in bacteria?
A1: The primary target of this compound is the bacterial type I signal peptidase (SPase), specifically an enzyme called LepB in Gram-negative bacteria.[1][2] this compound is a potent, broad-spectrum antibiotic that inhibits this essential enzyme through a covalent binding mechanism.[1][2]
Q2: What are the known on-target resistance mechanisms to this compound?
A2: The primary on-target resistance mechanisms involve genetic alterations to the lepB gene, which encodes the type I signal peptidase. These alterations include point mutations within the lepB gene and amplification of the lepB gene, leading to an increased number of target copies within the cell.[1][2][3]
Q3: Have any off-target effects or resistance mechanisms been observed for this compound?
A3: While the majority of observed resistance is due to on-target modifications, some potential off-target mechanisms have been noted. In a study generating this compound-resistant mutants, a minority of these mutants were found to have missense mutations in the gene for the AcrB efflux pump subunit.[2] However, it's important to note that deletion of the efflux components AcrB and TolC did not seem to affect the potency of this compound, suggesting a more complex mechanism may be at play, such as a gain-of-function mutation in the efflux pump.[2]
Q4: Are there any other potential off-target considerations for arylomycin-class antibiotics?
A4: In studies with other arylomycins in Staphylococcus aureus, the multiple peptide resistance factor (MprF) has been implicated in resistance to cationic antimicrobial peptides. While not directly demonstrated for this compound, MprF's role in altering membrane charge could potentially influence susceptibility to positively charged molecules like this compound.
Troubleshooting Guides
Problem: My bacterial culture has developed resistance to this compound. How can I determine if it is due to on-target or off-target effects?
Solution:
-
Sequence the lepB gene: This is the first and most crucial step. Amplify and sequence the lepB gene from your resistant isolates and compare it to the wild-type sequence. The presence of mutations in lepB is a strong indicator of on-target resistance.[2]
-
Perform quantitative PCR (qPCR) on the lepB gene: If no mutations are found in the lepB coding sequence, quantify the copy number of the lepB gene. An increased copy number suggests gene amplification as the resistance mechanism.[1][3]
-
Whole-genome sequence the resistant isolates: If both the lepB sequence and copy number are unchanged, whole-genome sequencing can help identify mutations in other genes that may be contributing to resistance, such as those encoding efflux pump components like acrB.[2]
Problem: I suspect efflux pump involvement in this compound resistance. How can I test this?
Solution:
-
Use an efflux pump inhibitor: Perform minimum inhibitory concentration (MIC) assays with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC of this compound in the presence of the inhibitor would suggest the involvement of an efflux pump.
-
Use knockout strains: If available, test the MIC of this compound in bacterial strains with knockouts of major efflux pump genes (e.g., ΔacrB, ΔtolC). A lower MIC in the knockout strain compared to the wild-type would confirm the role of that specific pump in this compound efflux.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria.
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli (MDR clinical isolates) | ≤0.25 |
| Klebsiella pneumoniae (MDR clinical isolates) | ≤0.25 |
| Acinetobacter baumannii (MDR strains) | ≤4 |
| Pseudomonas aeruginosa (MDR strains) | ≤16 |
MDR: Multidrug-resistant
Table 2: Summary of Known and Potential Resistance Mechanisms to this compound.
| Resistance Mechanism | Type | Frequency | Notes |
| Mutations in lepB gene | On-target | Primary mechanism | Mutations in 8 residues of LepB have been identified.[2] |
| Gene amplification of lepB | On-target | Observed | Can lead to a wide range of copy numbers (1 to >50).[1][3] |
| Missense mutations in acrB | Off-target (potential) | Minority of mutants | Deletion of AcrB/TolC did not affect this compound potency, suggesting a possible gain-of-function mutation.[2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target, LepB, in intact bacterial cells.
Methodology:
-
Bacterial Culture: Grow the target Gram-negative bacterial strain to the mid-logarithmic phase (OD600 of ~0.6).
-
Compound Treatment:
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS).
-
Divide the cell suspension into two aliquots: one treated with this compound (at a concentration above the MIC) and a control group treated with the vehicle (e.g., DMSO).
-
Incubate both aliquots at 37°C for 1 hour to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Immediately cool the tubes to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using a suitable method (e.g., sonication or bead beating).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Quantify the total protein concentration in each supernatant.
-
Analyze the amount of soluble LepB in each sample by Western blot using a specific anti-LepB antibody.
-
-
Data Analysis:
-
Plot the amount of soluble LepB as a function of temperature for both the this compound-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes LepB, confirming target engagement.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol aims to identify potential off-target binding partners of this compound.
Methodology:
-
Bait Preparation: Synthesize a this compound analog with a linker and an affinity tag (e.g., biotin) that does not disrupt its antibacterial activity.
-
Cell Lysate Preparation:
-
Grow the bacterial strain of interest to mid-log phase.
-
Harvest the cells and prepare a cell lysate under non-denaturing conditions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound analog.
-
Add streptavidin-coated magnetic beads to the lysate to capture the this compound-protein complexes.
-
Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.
-
-
Elution and Protein Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that were pulled down with the this compound analog by searching the MS/MS data against a protein database of the target bacterium.
-
Proteins other than LepB that are consistently and significantly enriched in the this compound pulldown compared to a control (e.g., beads with no bait or a non-binding analog) are potential off-target interactors.
-
Transposon Sequencing (Tn-Seq) for Identifying Genes Affecting this compound Susceptibility
This protocol is used to identify genes that, when disrupted, alter the susceptibility of bacteria to this compound.
Methodology:
-
Transposon Mutant Library Generation:
-
Create a high-density transposon insertion library in the target bacterial strain. This is typically done by introducing a transposon (e.g., from a suicide plasmid) that randomly integrates into the bacterial chromosome.
-
-
Library Selection:
-
Grow the transposon library in the presence of a sub-inhibitory concentration of this compound.
-
As a control, grow a parallel culture of the library without this compound.
-
-
Genomic DNA Extraction and Sequencing:
-
After several generations of growth, harvest the cells from both the treated and control cultures.
-
Extract genomic DNA from each population.
-
Prepare the DNA for sequencing by amplifying the regions flanking the transposon insertions.
-
Sequence the amplicons using a next-generation sequencing platform.
-
-
Data Analysis:
-
Map the sequencing reads to the bacterial reference genome to identify the location of each transposon insertion.
-
Compare the frequency of insertions in each gene between the this compound-treated and control populations.
-
Genes with a significantly lower frequency of insertions in the this compound-treated sample are likely essential for survival in the presence of the drug (i.e., their disruption increases susceptibility).
-
Genes with a significantly higher frequency of insertions in the this compound-treated sample may be involved in resistance (i.e., their disruption is beneficial for survival).
-
Mandatory Visualizations
References
Technical Support Center: G0775 Efficacy Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing G0775, a potent, broad-spectrum antibiotic targeting the bacterial type I signal peptidase (SPase). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize the efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an optimized synthetic arylomycin that targets and inhibits the bacterial type I signal peptidase (SPase), such as LepB in Gram-negative bacteria and likely SpsB in Staphylococcus aureus.[1] This enzyme is crucial for the processing and secretion of many proteins essential for bacterial viability. This compound covalently binds to the catalytic lysine residue of the SPase, leading to its irreversible inhibition.[1] This inhibition disrupts the protein secretion pathway, causing an accumulation of unprocessed pre-proteins in the bacterial periplasm, which ultimately leads to cell membrane disruption and bacterial cell death.
Q2: What is the spectrum of activity of this compound?
A2: this compound exhibits potent, broad-spectrum activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.[2] It also shows activity against Gram-positive bacteria such as Staphylococcus aureus.
Q3: How does this compound overcome common antibiotic resistance mechanisms?
A3: this compound's novel mechanism of targeting the type I signal peptidase allows it to circumvent existing resistance mechanisms that affect other antibiotic classes.[3] Its uptake into Gram-negative bacteria is thought to be porin-independent, potentially following a self-promoted uptake pathway, which may bypass resistance mechanisms related to porin mutations.
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound can arise from mutations in the gene encoding the target enzyme, the type I signal peptidase (e.g., lepB or spsB). These mutations can alter the binding site and reduce the affinity of this compound for its target. In some cases, modifications to efflux pumps have also been associated with reduced susceptibility.
Q5: Are there any known synergistic combinations with this compound?
A5: Yes, studies have suggested that combining this compound with inhibitors of other cellular pathways may enhance its efficacy and overcome resistance. For instance, in Staphylococcus aureus, combining this compound with inhibitors of lipoprotein processing has been shown to increase its potency.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected MIC values | 1. Bacterial strain variability: The specific strain being tested may have intrinsic or acquired resistance mechanisms. 2. Inoculum preparation: Incorrect inoculum density can affect MIC results. 3. This compound degradation: Improper storage or handling of the this compound stock solution. 4. Media composition: The type of broth used can influence the activity of the compound. | 1. Confirm strain identity and susceptibility profile: Sequence the target gene (e.g., lepB) to check for resistance mutations. Test against a known susceptible control strain. 2. Standardize inoculum: Ensure the bacterial suspension is adjusted to the recommended McFarland standard (typically 0.5) and diluted to the final desired concentration. 3. Proper handling: Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 4. Use appropriate media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most susceptibility testing. |
| Inconsistent results in time-kill assays | 1. Inaccurate colony counting: Errors in serial dilutions or plating can lead to variability. 2. Drug carryover: Residual this compound in the sample may inhibit growth on the agar plate. 3. Bacterial clumping: Inadequate mixing can lead to inaccurate sampling. | 1. Ensure proper technique: Use calibrated pipettes and ensure thorough mixing at each dilution step. Plate a consistent volume and spread evenly. 2. Neutralize the antibiotic: If carryover is suspected, perform dilutions in a suitable neutralizing broth before plating. 3. Vortex thoroughly: Ensure the bacterial culture is well-mixed before taking each sample. |
| Lack of efficacy in in vivo models | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: The dosing regimen may not be optimal to achieve sufficient drug exposure at the site of infection. 2. Host factors: The immune status of the animal model can significantly impact the outcome. 3. High bacterial burden: A very high initial inoculum may be difficult to clear. | 1. Optimize dosing: Conduct PK studies to determine the optimal dose and frequency of administration to maintain this compound concentrations above the MIC at the infection site. 2. Select appropriate model: The neutropenic mouse model is often used to minimize the influence of the host immune system and directly assess the bactericidal activity of the compound. 3. Standardize infection model: Ensure the inoculum size is consistent and relevant for the specific infection model being used. |
Quantitative Data
In Vitro Activity of this compound
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli (MDR) | 49 | ≤0.25 | - | ≤0.25 |
| Klebsiella pneumoniae (MDR) | 49 | ≤0.25 | - | ≤0.25 |
| Acinetobacter baumannii (MDR) | 16 | ≤4 | - | ≤4 |
| Pseudomonas aeruginosa (MDR) | 12 | ≤16 | - | ≤16 |
Data compiled from publicly available information.[2] MIC₅₀ and MIC₉₀ values are not always available in the provided search results.
In Vivo Efficacy of this compound in Neutropenic Mouse Thigh Infection Model
| Pathogen | This compound Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load Reduction (log₁₀ CFU/thigh) vs. Vehicle |
| E. coli | 50 | Subcutaneously, twice (2 and 11 h post-infection) | ~3.5 |
| K. pneumoniae | 20 | Subcutaneously, twice (2 and 11 h post-infection) | ~2.5 |
| A. baumannii | 50 | Subcutaneously, twice (2 and 11 h post-infection) | ~2.0 |
| P. aeruginosa | 50 | Subcutaneously, twice (2 and 11 h post-infection) | ~1.5 |
Data is estimated from graphical representations in publicly available research.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum:
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Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Methodology:
-
Prepare Cultures: Grow the test organism in CAMHB to the mid-logarithmic phase of growth.
-
Set up Test Conditions: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or a neutralizing broth.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.
Visualizations
Caption: Mechanism of action of this compound, inhibiting Type I Signal Peptidase.
References
G0775 stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of G0775 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum arylomycin-derived antibiotic that targets bacterial type I signal peptidase (SPase).[1][2] Its mechanism involves the covalent modification of a catalytic lysine residue within the active site of SPase, leading to irreversible inhibition of the enzyme.[1] This inhibition disrupts protein secretion, a vital process for bacterial survival.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both powdered and solvated forms of the compound.[3]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working stock solutions. |
Q3: In which solvents can I dissolve this compound?
Q4: Is this compound stable in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions and cell culture media has not been extensively reported. As a covalent inhibitor with a reactive aminoacetonitrile group, this compound may be susceptible to hydrolysis, particularly at non-neutral pH.[1] The presence of nucleophiles in complex media could also potentially lead to degradation. It is advisable to prepare fresh dilutions in aqueous buffers or media for each experiment and to minimize the time the compound spends in these solutions before being added to the assay.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in antimicrobial assays (e.g., MIC assays) | Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the assay medium. | - Ensure this compound is stored according to the recommended conditions.- Prepare fresh stock solutions and working dilutions for each experiment.- Minimize the pre-incubation time of this compound in aqueous media before adding it to the assay. |
| Inaccurate concentration of this compound: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations. | - Use a calibrated balance for weighing the powdered compound.- Carefully perform serial dilutions and use calibrated pipettes. | |
| Suboptimal assay conditions: The pH, temperature, or composition of the assay medium may not be optimal for this compound activity. | - Ensure the pH of the medium is within the recommended range for the specific bacterial strain.- Maintain a consistent incubation temperature as required by the assay protocol. | |
| High background signal or off-target effects | Non-specific binding or reactivity: As a covalent inhibitor, this compound has the potential to react with other nucleophiles in the assay system, leading to off-target effects. | - Include appropriate controls in your experiment, such as a vehicle control (e.g., DMSO) and untreated cells/bacteria.- Consider using a structurally related but non-reactive analog of this compound as a negative control, if available. |
| Precipitation of this compound: The compound may precipitate out of solution at the final assay concentration, especially when diluting a DMSO stock into an aqueous medium. | - Visually inspect the assay wells for any signs of precipitation.- If precipitation is observed, consider preparing the working dilutions in a solution containing a low percentage of a co-solvent or surfactant, ensuring it does not affect the experimental outcome. | |
| Difficulty in reproducing results between experiments | Variability in experimental procedures: Minor variations in cell density, incubation time, or reagent preparation can lead to significant differences in results. | - Standardize all experimental parameters, including cell passage number, inoculum density, and incubation times.- Use consistent sources and lots of reagents and media. |
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for this compound are proprietary, the following provides a general framework for a Minimum Inhibitory Concentration (MIC) assay, a common method for evaluating the potency of antibiotics.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.
-
Store the stock solution in aliquots at -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test bacterium into a suitable broth medium.
-
Incubate the culture until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the adjusted suspension in the appropriate broth to achieve the final desired inoculum density for the assay (typically 5 x 10^5 CFU/mL).
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Include a positive control well (bacteria with no this compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubate the plate at the optimal temperature for the growth of the test bacterium for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming Poor Pharmacokinetic Properties of G0775
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the pharmacokinetic (PK) properties of G0775, a potent arylomycin-derived antibiotic targeting Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known pharmacokinetic challenges?
This compound is a synthetic, optimized analog of the arylomycin class of natural products. It exhibits potent, broad-spectrum activity against multidrug-resistant Gram-negative bacteria by inhibiting the essential bacterial type I signal peptidase (SPase), LepB.[1][2] While demonstrating significant in vivo efficacy in infection models, this compound is reported to suffer from poor pharmacokinetic properties, which can be a significant hurdle in its development as a therapeutic agent.[3] The specific liabilities are not extensively detailed in publicly available literature, but for peptide-like molecules such as this compound, poor pharmacokinetics often manifest as:
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Low Oral Bioavailability: Due to their size and susceptibility to enzymatic degradation in the gastrointestinal tract. This compound has been primarily studied using subcutaneous administration in animal models, suggesting poor oral absorption.
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Rapid Clearance: The molecule may be quickly eliminated from the body through metabolic processes or renal excretion, leading to a short half-life.
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Poor Distribution: The compound may not effectively distribute to all target tissues, potentially limiting its efficacy at the site of infection.
Q2: What structural modifications were made to the parent arylomycins to generate this compound, and how did they impact its properties?
The development of this compound from natural arylomycins involved several key structural changes aimed at improving its activity against Gram-negative bacteria. These modifications also influence its physicochemical and pharmacokinetic properties:
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Shortening of the Aliphatic Tail: This modification was designed to improve permeation through the Gram-negative outer membrane and enhance binding to LepB.
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Conversion of Phenols to Ethylamines: This alteration introduces positive charges, which are thought to facilitate a charge-dependent uptake mechanism, similar to aminoglycosides, allowing the molecule to traverse the outer membrane of Gram-negative bacteria.
-
Addition of a 2-Aminoacetonitrile "Warhead": This electrophilic group forms a covalent bond with a key lysine residue in the active site of LepB, leading to potent and irreversible inhibition.
While these changes dramatically improved the antibacterial potency and spectrum of this compound, they did not fully optimize its pharmacokinetic profile for clinical development.
Q3: What are the current strategies to overcome the poor pharmacokinetic properties of this compound?
The primary strategy to address the pharmacokinetic shortcomings of this compound is through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. A recent 2024 publication describes the development of a new analog, 162 (the free amine of compound 138f ), which demonstrates an "excellent pharmacokinetic profile in rats" and superior in vivo efficacy compared to this compound.[3] This highlights that rational drug design, focusing on modifying the macrocyclic skeleton, the "warhead," and lipophilic regions, is a viable approach. Researchers experiencing PK-related issues with this compound should consider synthesizing and evaluating novel analogs with modified physicochemical properties to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Lack of efficacy in an animal model despite potent in vitro activity. | Poor bioavailability or rapid clearance of this compound at the site of infection. | 1. Confirm Exposure: Measure plasma and tissue concentrations of this compound over time to determine its pharmacokinetic profile in your specific animal model. 2. Adjust Dosing Regimen: Increase the dose or dosing frequency to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. 3. Change Route of Administration: If using oral administration, switch to a parenteral route (e.g., subcutaneous or intravenous) to bypass first-pass metabolism and improve systemic exposure. 4. Consider Analogs: Synthesize or obtain analogs of this compound with potentially improved pharmacokinetic properties, such as compound 162. |
| High variability in efficacy between individual animals. | Inconsistent absorption or distribution of the compound. | 1. Refine Formulation: Ensure this compound is fully solubilized in the vehicle and that the formulation is stable. 2. Standardize Administration Technique: Ensure consistent dosing volume and technique across all animals. 3. Monitor Animal Health: Underlying health issues can affect drug metabolism and distribution. Ensure all animals are healthy and of a consistent age and weight. |
| Evidence of rapid metabolism or clearance from preliminary PK studies. | The chemical structure of this compound may be susceptible to metabolic enzymes. | 1. Identify Metabolites: Use techniques like LC-MS/MS to identify major metabolites in plasma and urine. 2. Structural Modification: Based on the identified metabolic "hotspots," design and synthesize new analogs that block or reduce metabolic breakdown. This could involve, for example, deuteration or substitution at labile positions. |
Data Presentation
Table 1: Comparative Efficacy of this compound and its Improved Analog 162
| Compound | Animal Model | Infection Model | Efficacy Outcome | Reference |
| This compound | Neutropenic Mouse | P. aeruginosa Thigh Infection | 1.1-log decrease in CFU | [3] |
| 162 (free amine of 138f) | Neutropenic Mouse | P. aeruginosa Thigh Infection | 3.5-log decrease in CFU | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound Analogs in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound and its analogs in a murine model.
1. Animal Model:
-
Species: CD-1 or BALB/c mice (male or female, 8-10 weeks old).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least 3 days before the experiment.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle for parenteral administration (e.g., 5% DMSO, 40% PEG400, 55% saline).
-
Dose Preparation: Prepare a stock solution of the test compound in DMSO and dilute to the final concentration with the vehicle on the day of the experiment.
-
Administration: Administer the compound via intravenous (IV) injection into the tail vein or subcutaneous (SC) injection in the scruff of the neck. The typical dose for a preliminary PK study is 1-10 mg/kg.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from the saphenous or submandibular vein.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.
-
Quantification: Generate a standard curve using known concentrations of the compound in blank plasma to quantify the concentration in the experimental samples.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to Calculate:
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the plasma concentration-time curve (AUC)
-
Bioavailability (F%) (if both IV and oral data are available)
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound pharmacokinetic issues.
Caption: Experimental workflow for a pharmacokinetic study.
References
Technical Support Center: Spontaneous Resistance to G0775 In Vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering spontaneous resistance to the antibiotic G0775 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an optimized arylomycin antibiotic that targets and inhibits the essential bacterial type I signal peptidase (SPase).[1][2] In Gram-negative bacteria, the target is LepB, while in Staphylococcus aureus, it is SpsB.[3][4] this compound contains an aminoacetonitrile group that forms a covalent bond with a catalytic lysine residue in the SPase active site, leading to potent enzyme inhibition.[4][5]
Q2: We have selected for this compound-resistant mutants. What are the most likely resistance mechanisms?
A2: The most common mechanisms of resistance to this compound observed in vitro are:
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On-target mutations: Point mutations in the gene encoding the SPase enzyme (lepB in Gram-negative bacteria, spsB in S. aureus). Mutations have been identified in at least 8 residues of LepB.[1]
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Target gene amplification: An increase in the copy number of the lepB gene, leading to higher levels of the SPase target protein, which can overcome the available concentration of this compound.[5]
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Efflux pump mutations: Missense mutations in the efflux pump component AcrB have been identified in a minority of this compound-resistant mutants, suggesting a potential gain-of-function mechanism.[1] However, simple deletion of efflux components like AcrB and TolC did not seem to affect this compound potency.[1]
Q3: Our this compound-resistant mutant does not have any mutations in the lepB gene. What should we investigate next?
A3: If whole-genome sequencing reveals no mutations in the lepB gene, you should investigate the possibility of target gene amplification.[5] An increased copy number of the lepB gene can confer resistance. This can be detected by analyzing sequencing read depth coverage across the lepB genomic region.[5] Additionally, consider the possibility of mutations in efflux pump genes like acrB or their regulatory regions.[1][6]
Q4: What is the expected frequency of spontaneous resistance to this compound?
A4: The frequency of resistance can vary depending on the bacterial species and the selective conditions used. For many antibiotics, spontaneous mutation frequencies are in the range of 10⁻⁶ to 10⁻⁸.[7] For this compound, a minimal frequency of resistance against ESKAPE group pathogens has been reported, underscoring its potential against multidrug-resistant bacteria.[5]
Q5: We are seeing a gradual increase in the MIC of this compound over serial passaging, rather than a single-step high-level resistance. Why is this?
A5: A gradual, multi-step increase in MIC often suggests the accumulation of several mutations.[7] This could involve an initial low-level resistance mutation (e.g., in an efflux pump regulator) followed by subsequent mutations (e.g., in the target gene) that confer higher levels of resistance. It can also be indicative of dynamic changes in gene amplification, where the copy number of the target gene increases over time with sustained antibiotic pressure.[5]
Troubleshooting Guides
Problem 1: High variability in this compound MIC values between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum Effect | Ensure a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL) is used for all MIC assays. False resistance can be observed if the inoculum is too high.[7] |
| Media Composition | Verify that the same batch and formulation of growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used consistently. Variations in cation concentration can affect antibiotic activity. |
| This compound Stability | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Heterogeneous Population | The resistant population may be unstable, with a mix of cells having different copy numbers of the lepB gene.[5] Consider plating the culture and testing the MICs of individual colonies to assess population heterogeneity. |
Problem 2: Unable to select for high-level this compound-resistant mutants.
| Potential Cause | Troubleshooting Step |
| Low Mutation Frequency | The spontaneous mutation rate for high-level resistance may be very low. Increase the number of cells plated for single-step selections (e.g., 10⁹ - 10¹⁰ CFU).[7] |
| Fitness Cost of Resistance | High-level resistance mutations may impose a significant fitness cost, causing them to be outcompeted in culture. Try using a gradient plate or a multi-step serial passage experiment with gradually increasing concentrations of this compound to select for mutants that might otherwise grow too slowly.[8] |
| Incorrect Selection Concentration | For single-step selections, use agar plates with this compound concentrations ranging from 2x to 8x the wild-type MIC. For multi-step selections, start with sub-MIC concentrations (e.g., 0.5x MIC).[9] |
Quantitative Data Summary
Table 1: this compound Minimum Inhibitory Concentrations (MICs)
| Organism | Strain Type | This compound MIC (µg/mL) | Citation(s) |
| Acinetobacter baumannii | Panel of MDR clinical isolates (90%) | ≤ 4 | [1] |
| Pseudomonas aeruginosa | Panel of MDR clinical isolates (90%) | ≤ 16 | [1] |
| Escherichia coli | Wild-Type | 0.25 | [5] |
| Escherichia coli | Mutant with lepB gene amplification (16-fold) | 4 | [5] |
| Escherichia coli | Strain with experimental overexpression of lepB | 1 | [5] |
Table 2: Characterized Resistance Mechanisms to this compound
| Mechanism | Gene(s) Involved | Effect on this compound Susceptibility | Citation(s) |
| Target Modification | lepB, spsB | Point mutations in the this compound binding pocket reduce binding affinity. | [1] |
| Target Overexpression | lepB | 16-fold amplification of the gene resulted in a 16-fold increase in MIC. | [5] |
| Efflux (potential) | acrB | Missense mutations identified, but the direct impact on this compound MIC is not quantified. May be a gain-of-function. | [1] |
Experimental Protocols
Protocol 1: Single-Step Selection of Spontaneous this compound-Resistant Mutants
-
Prepare Inoculum: Grow a culture of the wild-type bacterial strain in antibiotic-free broth (e.g., MHB) to the late logarithmic or early stationary phase.
-
Cell Concentration: Concentrate the bacterial culture by centrifugation and resuspend the pellet in a small volume of fresh broth or saline to achieve a high cell density (e.g., 10¹⁰ - 10¹¹ CFU/mL).
-
Plating: Plate approximately 10⁹ - 10¹⁰ CFUs onto a series of agar plates (e.g., Mueller-Hinton Agar) containing this compound at concentrations of 2x, 4x, and 8x the wild-type MIC.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-72 hours.
-
Confirmation of Resistance: Pick colonies that appear on the this compound-containing plates and re-streak them onto fresh plates with the same this compound concentration to confirm the resistance phenotype.[7]
-
Characterization: Isolate genomic DNA from confirmed resistant mutants for whole-genome sequencing to identify resistance-conferring mutations.
Protocol 2: Multi-Step (Serial Passage) Selection of this compound-Resistant Mutants
-
Initial Culture: Inoculate the wild-type bacterial strain into a series of parallel cultures in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Include a no-drug control culture.
-
Serial Passage: Incubate the cultures until turbidity is observed (typically 18-24 hours).
-
Dilution and Re-inoculation: Dilute each culture (e.g., 1:100) into fresh broth. For the test cultures, double the concentration of this compound. For the control, use antibiotic-free broth.
-
Repeat Passages: Repeat the incubation and passaging steps for a set number of days (e.g., 7-30 days) or until significant growth is observed at high this compound concentrations.[5][8]
-
Isolation and Characterization: Isolate single colonies from the evolved populations that exhibit the highest resistance. Determine their MIC values and perform whole-genome sequencing to track the accumulation of mutations over time.
Visualizations
Caption: this compound mechanism of action and key resistance pathways.
References
- 1. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 2. researchgate.net [researchgate.net]
- 3. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutation Supply and Relative Fitness Shape the Genotypes of Ciprofloxacin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antibiotic Dosage of Fastest Resistance Evolution: Gene Amplifications Underpinning the Inverted-U - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G0775 and Potential Efflux Pump-Mediated Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of efflux pumps in potential resistance to G0775, a novel broad-spectrum antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, optimized arylomycin-class antibiotic with potent, broad-spectrum activity against Gram-negative bacteria.[1][2][3] Its primary mechanism of action is the inhibition of the essential bacterial type I signal peptidase (SPase), a new antibiotic target.[2][4] This inhibition occurs through an unprecedented molecular mechanism. This compound is designed to circumvent existing antibiotic resistance mechanisms.[5]
Q2: Is there direct evidence of efflux pump-mediated resistance to this compound?
Currently, there is no specific published evidence directly linking resistance to this compound to the activity of efflux pumps. This compound has been designed to be effective against multidrug-resistant (MDR) strains, suggesting it may evade common resistance mechanisms like efflux.[5][6] However, efflux pumps are a major mechanism of resistance to many classes of antibiotics in Gram-negative bacteria, and their potential role in reduced susceptibility to this compound warrants investigation.[7][8][9][10][11][12]
Q3: Which efflux pump families are most likely to be involved in potential this compound resistance?
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a primary contributor to multidrug resistance.[7][10][13] The AcrAB-TolC system in Escherichia coli and its homologs in other pathogens, such as MexAB-OprM in Pseudomonas aeruginosa, are well-characterized RND pumps with broad substrate specificity.[10][14] Other relevant families include the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), and the ATP-Binding Cassette (ABC) superfamily.[10][15]
Q4: What are the general signs that efflux pumps might be contributing to this compound resistance in my experiments?
-
Increased Minimum Inhibitory Concentration (MIC): A higher concentration of this compound is required to inhibit the growth of the resistant strain compared to a susceptible parent strain.
-
Cross-resistance: The resistant strain also shows increased resistance to other known efflux pump substrates.
-
Reversal of Resistance with an Efflux Pump Inhibitor (EPI): The MIC of this compound against the resistant strain decreases in the presence of a known EPI, such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[9][15]
-
Increased Expression of Efflux Pump Genes: Quantitative real-time PCR (qRT-PCR) shows upregulation of genes encoding efflux pump components in the resistant strain.
Troubleshooting Guides
Problem: Unexpectedly high MIC values for this compound against a previously susceptible bacterial strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of Efflux Pumps | Perform a MIC reduction assay with a known broad-spectrum efflux pump inhibitor (EPI) like PAβN. | A significant (four-fold or greater) reduction in the this compound MIC in the presence of the EPI suggests efflux pump involvement. |
| Analyze the expression levels of known efflux pump genes (e.g., acrB, mexB) using qRT-PCR. | Increased transcript levels in the resistant strain compared to the susceptible parent strain point to efflux as a resistance mechanism. | |
| Target Modification | Sequence the gene encoding the type I signal peptidase (the target of this compound) in the resistant strain. | Mutations in the target protein could lead to reduced binding of this compound. |
| Reduced Membrane Permeability | Assess the outer membrane protein profile of the resistant strain. | Changes in porin expression could decrease the uptake of this compound. |
Problem: Inconsistent results in efflux pump inhibitor assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Toxicity of the EPI | Determine the MIC of the EPI alone to ensure it is not inhibiting bacterial growth at the concentration used in the combination assay. | The EPI concentration should be sub-inhibitory. |
| EPI is a substrate for an efflux pump | Test the EPI with a strain known to overexpress a specific pump. | If the EPI is also expelled, its effectiveness will be reduced. Consider using a different EPI. |
| Incorrect EPI for the target pump | Ensure the chosen EPI is effective against the suspected family of efflux pumps. | Different EPIs have varying specificities for different pump families. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various Gram-negative bacteria, as reported in the literature. This data can serve as a baseline for researchers investigating potential resistance.
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli (MDR) | 49 | ≤0.25 | [6] | |
| Klebsiella pneumoniae (MDR) | 49 | ≤0.25 | [6] | |
| Acinetobacter baumannii (MDR) | 16 | ≤4 | [6] | |
| Pseudomonas aeruginosa (MDR) | 12 | ≤16 | [6] | |
| Various Gram-negative species | 8 | 0.125 - 2 | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Efflux Pump Inhibition (MIC Reduction) Assay
This assay determines if the resistance to an antibiotic is mediated by efflux pumps.
Methodology:
-
Determine the MIC of the efflux pump inhibitor (e.g., PAβN) alone to identify a sub-inhibitory concentration.
-
Prepare two sets of microtiter plates with serial dilutions of this compound as described in the MIC determination protocol.
-
To one set of plates, add the sub-inhibitory concentration of the EPI to each well.
-
Inoculate both sets of plates with the bacterial suspension.
-
Incubate and determine the MIC of this compound in the presence and absence of the EPI.
-
A significant reduction (typically ≥ 4-fold) in the MIC in the presence of the EPI suggests that this compound is a substrate of an efflux pump.
Ethidium Bromide (EtBr) Accumulation Assay
This fluorometric assay provides a real-time measurement of efflux pump activity.
Methodology:
-
Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells to a specific optical density in the same buffer.
-
Add EtBr (a fluorescent substrate of many efflux pumps) to the cell suspension.
-
Monitor the fluorescence over time using a fluorometer. In the presence of an energy source (e.g., glucose), active efflux will keep intracellular EtBr levels low, resulting in low fluorescence.
-
The addition of an EPI or the absence of an energy source will lead to the accumulation of EtBr and a corresponding increase in fluorescence.
Visualizations
Caption: Mechanism of potential efflux pump-mediated resistance to this compound.
References
- 1. Genentech antibiotic quells resistance | Research | Chemistry World [chemistryworld.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. abmole.com [abmole.com]
- 4. | BioWorld [bioworld.com]
- 5. sciencealert.com [sciencealert.com]
- 6. amr-insights.eu [amr-insights.eu]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of efflux pumps as a novel approach to combat drug resistance in bacteria. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. Multidrug efflux pumps in Gram-negative bacteria and their role in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. Non-antibiotics, Efflux Pumps and Drug Resistance of Gram-negative Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G0775 & Antibacterial Spectrum Enhancement
Welcome to the technical support center for G0775. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and potentially improving the antibacterial spectrum of this novel antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetically optimized derivative of the arylomycin class of natural products.[1][2] It exhibits potent, broad-spectrum activity against Gram-negative bacteria, a significant advancement as no new class of antibiotics for these pathogens had been approved in over 50 years.[3][4] The primary mechanism of action of this compound is the inhibition of the essential bacterial type I signal peptidase (SPase), a novel antibiotic target.[1][5] This inhibition occurs through an unprecedented covalent binding interaction with the LepB protein, a membrane-bound protease.[5]
Q2: How was this compound developed to be effective against Gram-negative bacteria?
The development of this compound from its natural arylomycin precursor involved significant structural modifications to overcome the formidable outer membrane of Gram-negative bacteria and to enhance its binding affinity to the target enzyme, LepB.[3][5] Key modifications included:
-
Shortening the aliphatic tail: This improved permeation through the Gram-negative outer membrane and enhanced binding to LepB.[5]
-
Addition of ethylamine groups: Replacing two phenols with ethylamines contributed to the improved activity.[5]
-
Incorporation of a 2-aminoacetonitrile "warhead": This modification creates a covalent bond with the catalytic lysine of LepB, resulting in very tight binding.[5][6]
-
Introduction of positive charges: The presence of primary amines suggests a charge-dependent uptake mechanism, similar to aminoglycosides, which enhances outer membrane penetration.[5][7]
Q3: What is the known antibacterial spectrum of this compound?
This compound has demonstrated potent activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains.[1][3] It is also active against some Gram-positive bacteria.[8]
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Escherichia coli (MDR clinical isolates) | ≤0.25 | 90% of 49 isolates[3] |
| Klebsiella pneumoniae (MDR clinical isolates) | ≤0.25 | 90% of 49 isolates[3] |
| Acinetobacter baumannii (MDR strains) | ≤4 | Against 16 strains[3] |
| Pseudomonas aeruginosa (MDR strains) | ≤16 | Against 12 strains[3] |
| Various Gram-negative species | 0.125 - 2 | Against eight different species[3] |
| Staphylococcus aureus | 0.06 | [8] |
| Staphylococcus epidermidis | 0.25 | [8] |
Q4: What are the known limitations of this compound's antibacterial spectrum?
While potent, this compound has a narrower antibacterial spectrum and less favorable pharmacokinetic properties compared to some more recent derivatives.[9] For instance, its activity against Pseudomonas aeruginosa and Acinetobacter baumannii can be limited in some strains.[9]
Troubleshooting Guide
Problem 1: My experiments show reduced this compound activity against specific Gram-negative strains. What could be the cause?
Several factors can contribute to reduced susceptibility to this compound. Consider the following possibilities:
-
Outer Membrane Permeability: The efficiency of this compound in crossing the outer membrane is crucial for its activity.[10] Mutations in the lipopolysaccharide (LPS) can reduce its uptake.[5]
-
Efflux Pumps: Although initial studies suggested this compound is not significantly affected by the deletion of major efflux pumps like AcrB and TolC, some resistant mutants have shown missense mutations in AcrB, suggesting a potential gain-of-function mechanism.[5] Overexpression of other efflux pumps could also play a role.
-
Target Modification: While less common for this compound due to its covalent binding, mutations in the LepB target site could theoretically confer resistance.[5]
Problem 2: How can I experimentally investigate the reasons for reduced this compound activity in my strain of interest?
Here are some suggested experimental approaches:
-
Outer Membrane Permeability Assay: Use outer membrane destabilizing agents like EDTA in combination with this compound. A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of EDTA would suggest that outer membrane permeability is a limiting factor.[5]
-
Efflux Pump Inhibition Assay: Test the activity of this compound in the presence of known efflux pump inhibitors (EPIs). A decrease in MIC would indicate that efflux pumps are contributing to the reduced susceptibility.
-
Gene Deletion Studies: If you have the capability, creating knockout mutants of specific efflux pump genes (e.g., acrB, tolC) in your strain and then determining the MIC of this compound can provide direct evidence of their involvement.[5]
-
Whole Genome Sequencing: Sequencing the genome of your resistant strain and comparing it to a susceptible parent strain can help identify mutations in genes related to the outer membrane, efflux pumps, or the LepB target.
Problem 3: I want to explore strategies to broaden the antibacterial spectrum of this compound. What are some rational approaches?
Based on the known structure-activity relationships, here are some strategies to consider:
-
Structural Modifications: Systematic structural modifications of the macrocyclic skeleton, the "warhead," and the lipophilic regions have been shown to yield derivatives with broader spectrums and improved pharmacokinetic properties.[9]
-
Combination Therapy:
-
With Outer Membrane Permeabilizers: Combining this compound with agents that disrupt the Gram-negative outer membrane, such as polymyxins or EDTA, could enhance its uptake and efficacy.[11][12]
-
With Efflux Pump Inhibitors (EPIs): Co-administration with an EPI could overcome resistance mediated by efflux pumps.[13]
-
With Lipoprotein Processing Inhibitors: In Staphylococcus aureus, combining this compound with an inhibitor of lipoprotein processing, such as globomycin, has been shown to overcome resistance.[7] This approach could be explored in Gram-negative bacteria where the lipoprotein processing pathway is also essential.[7]
-
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium for your test organism.
-
This compound stock solution of known concentration.
-
96-well microtiter plates.
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Sterile diluents (e.g., saline, broth).
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the wells of the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and an efflux pump inhibitor).
Materials:
-
Same as for MIC determination.
-
A second antimicrobial agent (Agent B, e.g., an EPI).
Procedure:
-
Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of Agent B.
-
This creates a matrix of wells containing various combinations of concentrations of both agents.
-
Inoculate all wells (except sterility controls) with the bacterial suspension as described for the MIC protocol.
-
Incubate the plate and read the results.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent B in combination / MIC of Agent B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. amr-insights.eu [amr-insights.eu]
- 4. How Major Antibiotics Work and Hope for Arylomycins - Owlcation [owlcation.com]
- 5. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 6. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 7. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing permeability of the outer membrane – by Helen Zgurskaya – REVIVE [revive.gardp.org]
- 13. emerypharma.com [emerypharma.com]
G0775 Analog Synthesis for Improved Activity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and evaluation of G0775 analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
A1: this compound is a potent synthetic analog of the arylomycin class of antibiotics. Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme for the secretion of proteins across the bacterial cell membrane. This compound features an aminoacetonitrile "warhead" that forms an irreversible covalent bond with the catalytic lysine residue (Lys146 in E. coli LepB) in the active site of SPase.[3] This covalent modification inactivates the enzyme, leading to a disruption of protein secretion and ultimately bacterial cell death.
Q2: What are the key structural modifications in this compound that lead to its improved activity against Gram-negative bacteria?
A2: The enhanced activity of this compound over natural arylomycins stems from several key modifications:
-
N-terminal Lipopeptide Tail: Alterations to the lipophilic tail have been shown to overcome natural resistance mechanisms in some bacteria.
-
Phenolic Oxygens: Modifications at this position can influence the molecule's properties and interaction with the target.
-
C-terminal Carboxylic Acid Replacement: The natural C-terminal carboxylic acid, which binds non-covalently, is replaced with an aminoacetonitrile group in this compound. This "electrophilic warhead" is key to its mechanism, enabling the formation of a covalent bond with the catalytic lysine residue of SPase, resulting in irreversible inhibition.[3]
-
Positively Charged Amines: The incorporation of positively charged amines is thought to enhance the penetration of this compound across the outer membrane of Gram-negative bacteria.[1]
Q3: What are the primary challenges in synthesizing this compound analogs?
A3: The synthesis of this compound analogs, which are complex macrocyclic lipopeptides, presents several challenges. The key steps, solid-phase peptide synthesis (SPPS) of the linear precursor and the subsequent macrocyclization, require careful optimization. Specific challenges include:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection steps can lead to deletion sequences. Aggregation of the growing peptide chain on the resin can also hinder reactions.
-
Macrocyclization: The intramolecular Suzuki-Miyaura coupling used to form the biaryl macrocycle is a critical and often low-yielding step. Side reactions and the formation of dimers or larger oligomers can compete with the desired intramolecular cyclization.
-
Purification: The final product and intermediates are often difficult to purify due to their complex nature and potential for aggregation.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide | Incomplete coupling reactions. | - Increase coupling time and/or temperature.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Double-couple problematic amino acids. |
| Peptide aggregation on the resin. | - Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).- Incorporate protecting groups on the peptide backbone to disrupt secondary structure formation. | |
| Incomplete Fmoc deprotection. | - Increase deprotection time.- Use a stronger deprotection solution (e.g., 2% DBU/2% piperidine in DMF). | |
| Presence of Deletion Sequences in Mass Spectrometry | Inefficient coupling at specific residues. | - Identify the problematic coupling step and optimize conditions for that specific amino acid.- Consider using a pseudo-proline dipeptide to improve coupling efficiency. |
Intramolecular Suzuki-Miyaura Macrocyclization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monomeric Macrocycle | High concentration of the linear precursor favoring intermolecular reactions (dimerization/oligomerization). | - Perform the cyclization under high-dilution conditions (typically 0.1-1 mM).- Use a syringe pump for slow addition of the linear precursor to the reaction mixture. |
| Inefficient catalytic activity. | - Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with SPhos).- Optimize the base and solvent system. Anhydrous conditions are often crucial. | |
| Degradation of the linear precursor. | - Ensure the precursor is pure before attempting cyclization.- Use degassed solvents to minimize oxidation. | |
| Formation of Significant Amounts of Dimer/Oligomer | Reaction concentration is too high. | - Decrease the concentration of the linear peptide in the reaction. |
| Slow intramolecular reaction rate. | - Increase the reaction temperature, but monitor for degradation. |
Data Presentation
In Vitro Activity of this compound and Representative Analogs against ESKAPE Pathogens
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected arylomycin analogs against key ESKAPE pathogens. Lower MIC values indicate higher potency.
| Compound | Modification | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | A. baumannii MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | Aminoacetonitrile C-terminus | 0.125 - 0.25 | 0.25 | ≤4 | ≤16 | 0.5 |
| Arylomycin A-C₁₆ | Natural Product | >64 | >64 | >64 | >64 | 8 |
| Analog 1 | Modified lipopeptide tail | 16 | 32 | >64 | >64 | 4 |
| Analog 2 | Altered macrocycle core | 8 | 16 | 32 | 64 | 2 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Analog Precursor
This protocol outlines the manual synthesis of the linear peptide precursor on a rink amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage from Resin:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude linear peptide by reverse-phase HPLC.
Protocol for Intramolecular Suzuki-Miyaura Macrocyclization
This protocol describes a general procedure for the macrocyclization of the linear precursor.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.) and a base (e.g., Cs₂CO₃, 3 eq.).
-
Add anhydrous, degassed solvent (e.g., a mixture of DMF and THF).
-
-
Slow Addition of Precursor:
-
Dissolve the purified linear peptide precursor in the same solvent system at a low concentration (e.g., 10 mg in 10 mL).
-
Using a syringe pump, add the precursor solution to the reaction flask over a period of 4-6 hours.
-
-
Reaction Monitoring:
-
Stir the reaction at an elevated temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS to observe the consumption of the linear precursor and the formation of the macrocyclic product.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude macrocycle by reverse-phase HPLC.
-
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound analog stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.
-
Visualizations
This compound Experimental Workflow
References
Troubleshooting G0775 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G0775, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: It is a common challenge for complex small molecules to have limited solubility in purely aqueous solutions. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute that stock into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of many research compounds.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, occurs when the compound is less soluble in the final aqueous solution than in the initial organic solvent. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize solvent effects on your experiment and reduce the chance of precipitation.
-
Use a Co-solvent: Adding a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can improve the solubility of your compound.[1]
-
Adjust the pH: this compound has positively charged amine groups, which suggests its solubility may be pH-dependent.[2] Acidic compounds are often more soluble at basic pH, while basic compounds are more soluble at acidic pH.[1] Experimenting with the pH of your aqueous buffer may improve solubility.
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
Q3: Can I use heating or sonication to help dissolve my this compound?
A3: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving compounds that are slow to go into solution. However, prolonged or high-intensity treatment should be avoided as it can lead to degradation of the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Q4: How does the chemical nature of this compound influence its solubility?
A4: this compound is an optimized arylomycin derivative with a molecular weight of 890.04 g/mol .[3] It contains positively charged amines, which are intended to enhance its penetration through the bacterial outer membrane.[2] The presence of these ionizable groups suggests that pH will be a critical factor in its aqueous solubility. Its XLogP value is -1.32, which indicates a degree of hydrophilicity.[3] However, its complex macrocyclic peptide structure can still present solubility challenges.[4][5]
Quantitative Data Summary
| Solvent/Solution | Expected Solubility Range (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | A common solvent for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | > 30 | An alternative to DMSO for stock solutions. |
| Ethanol | 1 - 10 | Can be used as a co-solvent. The final concentration in aqueous solutions should be kept low to avoid off-target effects. |
| Phosphate-Buffered Saline (PBS) | < 1 | Direct solubility in aqueous buffers is often low. The pH of the PBS can be adjusted to assess its impact on solubility. |
| PBS with 0.1% Tween® 20 | 1 - 5 | The addition of a surfactant may improve aqueous solubility. |
| Aqueous Buffer (pH 5.0) | 1 - 5 | As this compound has basic amine groups, a lower pH may improve its solubility. |
| Aqueous Buffer (pH 9.0) | < 1 | A higher pH may decrease the solubility of this compound. |
Note: This table is for illustrative purposes and is based on general principles for small molecule solubility. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a suitable microcentrifuge tube or vial.
-
Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mg/mL or higher).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Troubleshooting Precipitation Upon Dilution
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound DMSO stock solution into your aqueous buffer of choice.
-
Vary Final Concentrations: Test a range of final this compound concentrations to identify the highest concentration that remains soluble.
-
Test Co-solvents: Prepare your aqueous buffer with varying small percentages of a co-solvent like ethanol (e.g., 1%, 2%, 5%) and repeat the dilution.
-
pH Adjustment: Prepare several batches of your aqueous buffer with adjusted pH values (e.g., pH 5, 6, 7.4, 8) and test the solubility of this compound in each.
-
Add a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your aqueous buffer and repeat the dilution.
-
Observation: After preparing the dilutions, let them stand at room temperature for at least 30 minutes and visually inspect for any signs of precipitation or cloudiness. For a more quantitative assessment, centrifuge the samples and measure the concentration of the soluble compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
G0775 vs. Meropenem: A Comparative Analysis of a Novel Antibiotic Against a Last-Resort Carbapenem for Pseudomonas aeruginosa Infections
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 8, 2025 – In an era defined by the escalating threat of antibiotic resistance, the development of novel antimicrobial agents is paramount. This guide provides a detailed comparison of G0775, a promising new antibiotic candidate, and meropenem, a widely used carbapenem, focusing on their activity against the opportunistic pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data.
Executive Summary
This compound, an optimized arylomycin analog, represents a new class of antibiotics that inhibits bacterial type I signal peptidase (SPase), a novel target. This mechanism circumvents existing resistance pathways that affect many current antibiotics, including β-lactams like meropenem. Meropenem, a broad-spectrum carbapenem, acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. While meropenem has been a cornerstone in treating severe P. aeruginosa infections, its efficacy is increasingly compromised by resistance mechanisms such as carbapenemase production, efflux pump overexpression, and porin loss.
This guide summarizes the in vitro activity of both compounds, details the experimental protocols for susceptibility testing, and presents available in vivo efficacy data.
In Vitro Activity: A Head-to-Head Look at Potency
Direct comparative studies of this compound and meropenem against the same panels of P. aeruginosa isolates are not yet extensively published. However, by compiling data from various sources, a preliminary assessment of their relative potencies can be made.
| Compound | P. aeruginosa Isolate Type | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | Multidrug-Resistant (MDR) | ≤16 (for 12 strains) | Not Reported | Not Reported |
| Meropenem | All Isolates (Recent Surveillance) | Not specified | 1 | 8 |
| Meropenem | Meropenem-Resistant | >2 | Not Applicable | Not Applicable |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Meropenem against Pseudomonas aeruginosa. Data is compiled from separate studies and direct comparison should be made with caution.
Experimental Protocols: Standardized Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The data presented in this guide are based on standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This is a common and standardized method for determining MICs.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Antimicrobial Preparation: Serial twofold dilutions of the antimicrobial agent (this compound or meropenem) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The microtiter plates containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
An alternative reference method for MIC determination.
-
Plate Preparation: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent incorporated into Mueller-Hinton agar.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.
Mechanisms of Action: Targeting Different Bacterial Processes
The distinct mechanisms of action of this compound and meropenem are a key differentiator.
This compound: As an arylomycin analog, this compound targets and inhibits the bacterial type I signal peptidase (SPase).[1] SPase is a crucial enzyme for the processing and secretion of many proteins essential for bacterial viability, including virulence factors and components of the cell envelope.[2] By inhibiting SPase, this compound disrupts these vital processes, leading to bacterial cell death.[1] This novel mechanism means that this compound is not affected by the common resistance mechanisms that impact β-lactam antibiotics.
Meropenem: Meropenem, a carbapenem β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[3] It does so by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[3] This disruption of cell wall integrity leads to cell lysis and death.
In Vivo Efficacy: Preclinical Animal Models
In vivo studies are crucial for understanding the potential therapeutic efficacy of a new antibiotic.
This compound: In a neutropenic mouse thigh infection model, this compound demonstrated a significant reduction in the bacterial burden of a multidrug-resistant P. aeruginosa strain.[4] A derivative of this compound, compound 162, showed even greater in vivo efficacy in a similar model, with a 3.5-log decrease in colony-forming units (CFU) compared to a 1.1-log decrease for this compound.[4]
Meropenem: The in vivo efficacy of meropenem against P. aeruginosa has been extensively studied. In murine thigh and lung infection models, meropenem has been shown to be effective against susceptible strains.[3][4] However, its efficacy is significantly reduced against meropenem-resistant strains, although high-dose regimens may offer some benefit.[3]
Resistance Mechanisms
A critical aspect of any new antibiotic is its susceptibility to existing and potential resistance mechanisms.
This compound: As this compound targets a novel enzymatic pathway, it is not affected by the primary resistance mechanisms that confer resistance to meropenem and other β-lactams in P. aeruginosa. These include the production of metallo-β-lactamases (MBLs) and other carbapenemases, the upregulation of efflux pumps like MexAB-OprM, and the loss of the OprD porin.
Meropenem: Resistance to meropenem in P. aeruginosa is a significant clinical challenge and can arise through several mechanisms:
-
Enzymatic Degradation: Production of carbapenem-hydrolyzing enzymes, such as VIM, IMP, and NDM-type metallo-β-lactamases.
-
Efflux Pumps: Overexpression of efflux systems, such as MexAB-OprM, which actively pump the antibiotic out of the bacterial cell.
-
Reduced Permeability: Loss or downregulation of the OprD porin channel, which is the primary route of entry for carbapenems into the periplasmic space of P. aeruginosa.
Conclusion and Future Directions
This compound, with its novel mechanism of action, demonstrates promising in vitro and in vivo activity against multidrug-resistant P. aeruginosa. Its ability to bypass common carbapenem resistance mechanisms makes it a valuable candidate for further development. Meropenem remains a potent antibiotic against susceptible P. aeruginosa, but its utility is threatened by rising resistance.
Further head-to-head comparative studies are needed to fully elucidate the relative strengths and weaknesses of this compound and meropenem against a broad and diverse panel of clinical P. aeruginosa isolates. Continued investigation into the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound will be critical in determining its potential role in the clinical management of infections caused by this challenging pathogen.
References
A Comparative Analysis of G0775 and Colistin for the Treatment of Multidrug-Resistant Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Klebsiella pneumoniae represents a critical global health challenge, necessitating the exploration of novel therapeutic agents and the re-evaluation of existing last-resort antibiotics. This guide provides a comparative overview of G0775, a novel arylomycin-derived antibiotic, and colistin, a polymyxin antibiotic of last resort, for the treatment of MDR K. pneumoniae infections. This analysis is based on currently available preclinical data, highlighting mechanisms of action, in vitro activity, and in vivo efficacy.
Disclaimer: To date, no head-to-head comparative studies of this compound and colistin for the treatment of MDR Klebsiella pneumoniae have been published. The following comparison is based on data from separate, independent studies and should be interpreted with caution. The experimental conditions and strains tested in these studies may differ, precluding direct quantitative comparison.
Mechanism of Action: A Tale of Two Targets
This compound and colistin employ fundamentally different mechanisms to exert their antibacterial effects against K. pneumoniae.
This compound: Targeting Protein Secretion
This compound is a synthetic analog of the naturally occurring arylomycin antibiotics. Its primary target is the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins destined for secretion or insertion into the cell membrane. By inhibiting SPase, this compound disrupts the proper localization and function of numerous proteins vital for bacterial survival, including those involved in cell wall maintenance, nutrient acquisition, and virulence. This novel mechanism of action makes it a promising candidate against bacteria that have developed resistance to other antibiotic classes.
Colistin: Disrupting the Outer Membrane
Colistin, a polycationic peptide, interacts with the outer membrane of Gram-negative bacteria. Its positively charged diaminobutyric acid residues bind to the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS). This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to disorganization of the outer membrane, increased permeability, leakage of intracellular contents, and ultimately, cell death.
In Vitro Susceptibility
The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and colistin against MDR K. pneumoniae. It is crucial to note that these values are from different studies and should not be directly compared.
Table 1: In Vitro Activity of this compound against MDR Klebsiella pneumoniae
| Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| 49 (MDR clinical isolates) | Not specified | Not specified | ≤0.25 | [1] |
Table 2: In Vitro Activity of Colistin against Klebsiella pneumoniae
| Number of Isolates | Colistin MIC Range (µg/mL) | Colistin MIC₅₀ (µg/mL) | Colistin MIC₉₀ (µg/mL) | Reference |
| 141 (clinical isolates) | ≤0.25 - >16.0 | ≤0.25 | 0.5 | [2] |
| 48 (clinical isolates) | Not specified | ≤1 | Not specified | [3] |
| 11 (colistin-resistant isolates) | 8 - >128 | Not specified | Not specified | [4] |
In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo activity of both this compound and colistin against K. pneumoniae.
This compound: In a mouse model of K. pneumoniae lung infection, this compound was shown to decrease bacterial loads in the lungs.[1] Furthermore, in a murine peritonitis model, this compound treatment increased survival.[1]
Colistin: In a neutropenic mouse lung infection model, aerosolized colistin has been investigated for its efficacy against K. pneumoniae.[5] In vivo time-kill kinetics showed a reduction in bacterial loads in the lungs following treatment.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on common practices and should be adapted for specific experimental needs.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Bacterial Preparation: A single colony of the K. pneumoniae test strain is inoculated into cation-adjusted Mueller-Hinton broth (CAMHB) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Antibiotic Preparation: A serial two-fold dilution of the antibiotic (this compound or colistin) is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
-
Bacterial Culture: A logarithmic phase culture of K. pneumoniae is diluted in fresh CAMHB to a starting inoculum of approximately 10⁵ - 10⁶ CFU/mL.
-
Antibiotic Addition: The antibiotic (this compound or colistin) is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on nutrient agar plates. After incubation at 37°C for 18-24 hours, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve.
Murine Lung Infection Model
-
Animal Model: Immunocompetent or neutropenic mice (e.g., C57BL/6) are used. Neutropenia can be induced by cyclophosphamide administration.
-
Infection: Mice are anesthetized and infected via intratracheal or intranasal instillation of a predetermined lethal or sublethal dose of MDR K. pneumoniae.
-
Treatment: At a specified time post-infection, mice are treated with this compound, colistin, or a vehicle control via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol).
-
Outcome Measures:
-
Survival: Mice are monitored for a defined period, and survival rates are recorded.
-
Bacterial Burden: At selected time points, mice are euthanized, and lungs (and other organs like spleen and liver) are harvested, homogenized, and plated for bacterial enumeration (CFU/organ).
-
Histopathology: Lung tissue may be collected for histological analysis to assess inflammation and tissue damage.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
References
- 1. scispace.com [scispace.com]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Colistin Susceptibility Testing Methods among Carbapenem-Nonsusceptible Klebsiella pneumoniae and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dgjc.docguide.com [dgjc.docguide.com]
G0775 Demonstrates Superior Efficacy Over Natural Arylomycins Against Drug-Resistant Bacteria
A comprehensive analysis of available data reveals that the synthetic arylomycin analogue, G0775, exhibits significantly enhanced potency and a broader spectrum of activity, particularly against challenging Gram-negative pathogens, when compared to its natural predecessors. This heightened efficacy is attributed to key structural modifications that overcome the inherent limitations of natural arylomycins, such as poor membrane permeability and susceptibility to bacterial resistance mechanisms.
Natural arylomycins, a class of lipopeptide antibiotics, function by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2] However, their clinical utility has been hampered by a narrow spectrum of activity, primarily limited to certain Gram-positive bacteria, and the prevalence of natural resistance in many bacterial species.[1][3] this compound, a synthetic derivative, was engineered to address these shortcomings, resulting in a promising candidate for combating multidrug-resistant (MDR) infections.[4][5]
Superior In Vitro Activity of this compound
The most striking difference between this compound and natural arylomycins lies in their in vitro activity, as measured by the minimum inhibitory concentration (MIC). This compound demonstrates potent activity against a wide range of Gram-negative bacteria, a feat not achieved by natural arylomycins.
| Antibiotic | Organism | Strain | MIC (µg/mL) |
| This compound | Escherichia coli | ATCC 25922 | 0.125[6] |
| Klebsiella pneumoniae | ATCC 43816 | 0.25[7] | |
| Acinetobacter baumannii | ATCC 19606 | 1[7] | |
| Pseudomonas aeruginosa | ATCC 27853 | 2[7] | |
| Arylomycin C16 | Escherichia coli | Wild Type | >64[1] |
| Pseudomonas aeruginosa | Wild Type | >128[8] | |
| Staphylococcus aureus | Wild Type | >128[8] | |
| Staphylococcus epidermidis | Wild Type | 0.25[1] |
Furthermore, this compound maintains its potency against MDR clinical isolates. For instance, it exhibited MICs of ≤0.25 µg/mL against 90% of 49 MDR clinical isolates of Escherichia coli and Klebsiella pneumoniae.[7] In contrast, natural arylomycins are largely ineffective against these resistant strains.
Enhanced In Vivo Efficacy of this compound
In preclinical animal models, this compound has demonstrated significant in vivo efficacy against Gram-negative bacterial infections. In a neutropenic mouse thigh infection model, this compound led to a substantial reduction in bacterial burden for infections caused by E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii.[3] For example, against an MDR strain of K. pneumoniae in a lung infection model, this compound was bacteriostatic at 2 mg/kg and bactericidal at 20 mg/kg.[9] In a peritonitis model, mice treated with this compound showed significantly increased survival rates compared to those treated with ciprofloxacin.[9] Similar in vivo efficacy data for natural arylomycins against Gram-negative infections is scarce due to their limited in vitro activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using a modified broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial strains were grown overnight on appropriate agar plates. Colonies were then suspended in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10][11]
-
Antibiotic Preparation: The antibiotics were serially diluted two-fold in CAMHB in 96-well microtiter plates.
-
Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions were incubated at 37°C for 18-24 hours.[10][11]
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[10]
In Vivo Efficacy Model: Neutropenic Mouse Thigh Infection
-
Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[12]
-
Infection: Mice were inoculated in the thigh muscle with a bacterial suspension of the test organism.[3]
-
Treatment: At specified time points post-infection (e.g., 2 and 11 hours), mice were treated with subcutaneous injections of this compound or a vehicle control.[3]
-
Assessment of Bacterial Burden: After a defined period (e.g., 20 hours), mice were euthanized, and the thigh muscles were excised, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU).[3]
Mechanism of Action: Covalent Inhibition of SPase by this compound
Both natural arylomycins and this compound target the bacterial type I signal peptidase (SPase).[1][2] This enzyme is crucial for the cleavage of signal peptides from preproteins, a critical step in the secretion of many proteins to the cell envelope or the extracellular space.[13] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting membrane integrity and ultimately causing cell death.[14][15]
A key structural modification in this compound is the introduction of an aminoacetonitrile "warhead".[4][5] This group forms a covalent bond with the catalytic lysine residue (Lys146) in the active site of SPase, leading to irreversible inhibition.[4][6] Natural arylomycins, lacking this reactive group, bind to SPase non-covalently.[2] This difference in binding mechanism contributes to the superior potency of this compound.
Caption: Mechanism of SPase inhibition by natural arylomycins and this compound.
Experimental Workflow for Efficacy Comparison
The comparative evaluation of this compound and natural arylomycins typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: Experimental workflow for comparing antibiotic efficacy.
References
- 1. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylomycin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. amr-insights.eu [amr-insights.eu]
- 8. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 10. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 12. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating G0775 Target Engagement in Whole Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the target engagement of G0775, a potent covalent antibiotic, in whole bacterial cells. We present supporting experimental data, detailed protocols for key validation techniques, and comparisons with alternative compounds targeting similar pathways.
Introduction to this compound and its Target
This compound is a synthetic arylomycin antibiotic that exhibits broad-spectrum activity against Gram-negative bacteria. Its mechanism of action involves the covalent inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cell membrane. In Gram-negative bacteria, the primary target is LepB, while in Staphylococcus aureus, it is believed to be SpsB.[1][2] this compound contains an aminoacetonitrile group that forms a covalent bond with the catalytic lysine residue in the active site of the signal peptidase.[1][2] Validating that this compound engages this target in the complex environment of a whole cell is crucial for its development as a therapeutic agent.
Comparative Analysis of Target Engagement Validation Methods
Several methods can be employed to confirm that this compound binds to its intended target within intact bacterial cells. This section compares a genetically-focused method, Transposon Sequencing (Tn-Seq), with biophysical and biochemical approaches that can be adapted for this purpose.
| Method | Principle | Throughput | Quantitative Output | Key Advantages | Key Limitations |
| Transposon Sequencing (Tn-Seq) | Identifies genes essential for survival in the presence of an antibiotic. Upregulation of the target gene often confers resistance, pinpointing the drug's target. | High | Relative fitness or abundance of mutants | Unbiased, genome-wide target identification in the native cellular context.[1][3] | Indirect measurement of binding; requires genetic manipulation and sequencing. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. The amount of soluble protein remaining at different temperatures is quantified.[4][5] | Low to Medium | Melt curve shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF) | Label-free; can be used in intact cells and tissues; provides direct evidence of binding.[6][7] | Requires a specific antibody for detection (Western Blot) or mass spectrometry; may be challenging for membrane proteins.[8] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of a ligand (fused to a fluorescent acceptor) to its target protein (fused to a luciferase donor) in live cells.[9] | High | BRET ratio | Real-time measurement in living cells; high sensitivity. | Requires genetic engineering to fuse donor and acceptor molecules to the target and a tracer ligand. |
| Competitive Activity-Based Protein Profiling (ABPP) | A tagged, reactive probe that covalently labels the active site of the target enzyme is competed off by the unlabeled inhibitor (e.g., this compound).[10][11] | Medium to High | IC50 value (concentration of inhibitor that prevents 50% of probe labeling) | Provides direct evidence of binding to the active site; can be used to assess selectivity across a protein family.[12] | Requires a suitable activity-based probe for the target enzyme class. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a relevant alternative, globomycin, which inhibits the bacterial type II signal peptidase (LspA).
| Compound | Target | Organism | Potency Metric | Value | Reference |
| This compound | SpsB (Type I SPase) | Staphylococcus aureus | MIC | 0.116 µg/mL | [1] |
| LepB (Type I SPase) | Escherichia coli | MIC | ≤0.25 µg/mL | [13] | |
| LepB (Type I SPase) | Klebsiella pneumoniae | MIC | ≤0.25 µg/mL | [13] | |
| Globomycin | LspA (Type II SPase) | Escherichia coli | MIC | 10 µg/mL | [10] |
| LspA (Type II SPase) | Pseudomonas aeruginosa | IC50 | 40 nM | [10] | |
| Krisynomycin | SpsB (Type I SPase) | Staphylococcus aureus | IC50 | 120 nM | [6] |
| SpsB (Type I SPase) | Staphylococcus aureus | MIC (with Imipenem) | 0.25-0.5 µg/mL | [4] |
Experimental Protocols
Transposon Sequencing (Tn-Seq) for Target Identification
This protocol outlines the general workflow for using Tn-Seq to identify the cellular target of this compound in S. aureus.
Principle: A highly saturated transposon mutant library is exposed to a sub-lethal concentration of this compound. Mutants with insertions that provide a fitness advantage (e.g., by upregulating the target gene) will be enriched in the population. Sequencing the transposon insertion sites identifies these genes.[1][3][14]
Methodology:
-
Library Generation: Construct a highly saturated mariner-based transposon library in the S. aureus strain of interest.
-
Antibiotic Exposure: Grow the transposon library in the presence and absence of a sub-inhibitory concentration of this compound (e.g., 0.016 µg/mL for the HG003 strain).[15]
-
Genomic DNA Extraction: Isolate genomic DNA from both the treated and untreated bacterial populations.
-
Sequencing Preparation: Fragment the genomic DNA and ligate adapters for next-generation sequencing. Use transposon-specific primers to amplify the regions flanking the transposon insertions.
-
Sequencing and Analysis: Sequence the amplified DNA to map the transposon insertion sites. Compare the frequency of insertions in each gene between the this compound-treated and untreated samples. An "upregulation signature" (a significant enrichment of forward-facing transposon insertions in the promoter region of a gene) in the treated sample suggests that increased expression of that gene confers resistance, thereby identifying it as the likely target.[1][15]
Cellular Thermal Shift Assay (CETSA)
This protocol describes how CETSA can be used to provide direct evidence of this compound binding to its target in whole bacterial cells.
Principle: The binding of this compound to the signal peptidase should increase the protein's thermal stability. This change can be detected by heating the cells to various temperatures and quantifying the amount of the target protein that remains soluble.[4][5][7]
Methodology:
-
Cell Culture and Treatment: Grow the bacterial cells of interest to mid-log phase. Treat the cells with this compound at a desired concentration (e.g., 10x MIC) or a vehicle control (DMSO) for 1 hour.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells using a method suitable for bacteria (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target signal peptidase (LepB or SpsB). Use a secondary antibody for detection. The band intensity at each temperature is quantified. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol outlines a hypothetical application of the NanoBRET™ assay for real-time measurement of this compound target engagement in live bacteria.
Principle: This method relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer molecule that binds to the same target. An unlabeled compound like this compound will compete with the tracer, leading to a decrease in the BRET signal.[9][17]
Methodology:
-
Construct Generation: Genetically fuse the bacterial signal peptidase (e.g., SpsB) to NanoLuc® luciferase and express this construct in the host bacterium.
-
Tracer Development: A fluorescently labeled tracer molecule that reversibly binds to the signal peptidase needs to be developed.
-
Assay Setup: Plate the engineered bacterial cells. Add the fluorescent tracer at a concentration near its EC50.
-
Compound Competition: Add varying concentrations of this compound to the cells and incubate to allow for competition with the tracer.
-
Signal Measurement: Add the Nano-Glo® substrate and measure the luminescence at two wavelengths (donor and acceptor emission).
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement. An IC50 value can be determined from the dose-response curve.
Conclusion
Validating the target engagement of this compound in whole cells is a critical step in its development. Transposon sequencing provides a powerful, unbiased method for target identification in a native context. Biophysical methods like CETSA and BRET offer more direct evidence of binding and can provide quantitative measures of target occupancy and affinity. The choice of method will depend on the specific research question, available resources, and the stage of drug development. This guide provides a framework for selecting and implementing appropriate assays to robustly validate the cellular target engagement of this compound and other novel antibacterial agents.
References
- 1. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecule enzyme activators by activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive identification of essential Staphylococcus aureus genes using Transposon-Mediated Differential Hybridisation (TMDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CETSA [cetsa.org]
- 6. Broadening the Spectrum of β-Lactam Antibiotics through Inhibition of Signal Peptidase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive profiling for enzyme inhibitors using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amr-insights.eu [amr-insights.eu]
- 14. Transposon sequencing identifies genes impacting Staphylococcus aureus invasion in a human macrophage model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. news-medical.net [news-medical.net]
G0775: A Head-to-Head Comparison with Novel Antibiotics Against Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the quest for new therapeutic options, the novel arylomycin analog, G0775, has shown significant promise. This guide provides a comprehensive head-to-head comparison of this compound with other recently developed antibiotics targeting challenging Gram-negative infections: Cefiderocol, Eravacycline, Plazomicin, and Murepavadin. The information is based on available preclinical and clinical data, offering a comparative overview of their mechanisms of action, in vitro activity, and in vivo efficacy.
Executive Summary
This compound is a synthetic derivative of the arylomycin class of natural products, optimized for potent activity against a broad spectrum of Gram-negative bacteria, including MDR strains.[1][2][3] Its unique mechanism of action, the inhibition of the bacterial type I signal peptidase (SPase I), represents a novel antibiotic target.[1][4] This guide will delve into a comparative analysis of this compound against other novel agents, highlighting their respective strengths and spectrums of activity.
Mechanism of Action: A Comparative Overview
A fundamental differentiator among these novel antibiotics is their mode of action. This compound's targeting of SPase I is a departure from established antibiotic classes.[1][4]
-
This compound: Inhibits the bacterial type I signal peptidase (SPase I), an essential enzyme for protein secretion and viability in bacteria.[1][4] This novel target means that this compound can circumvent existing resistance mechanisms.[5]
-
Cefiderocol: A siderophore cephalosporin that employs a "Trojan horse" strategy. It binds to ferric iron and is actively transported into the periplasmic space of Gram-negative bacteria via their iron uptake systems, where it then inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Eravacycline: A synthetic fluorocycline that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Its structure allows it to evade common tetracycline resistance mechanisms like efflux and ribosomal protection.[6][7][8][9]
-
Plazomicin: A next-generation aminoglycoside that also inhibits protein synthesis by binding to the 30S ribosomal subunit. It is designed to be stable against many aminoglycoside-modifying enzymes, a common resistance mechanism.[10][11][12][13][14]
-
Murepavadin: A peptidomimetic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[15][16] This disrupts the proper assembly of the outer membrane, leading to bacterial cell death.[15][16]
In Vitro Activity: A Quantitative Comparison
Direct head-to-head in vitro studies comparing this compound with these novel antibiotics are not yet available in published literature. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data from separate studies. It is important to note that variations in testing methodologies and isolate collections may influence these values.
Table 1: In Vitro Activity of this compound against Gram-Negative Pathogens
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 0.125 - 2 | ≤0.25 | [17] |
| Klebsiella pneumoniae | 0.125 - 2 | ≤0.25 | [17] |
| Acinetobacter baumannii | ≤4 | ≤4 | [17] |
| Pseudomonas aeruginosa | ≤16 | ≤16 | [17] |
Table 2: In Vitro Activity of Comparator Novel Antibiotics against Gram-Negative Pathogens
| Antibiotic | Organism | MIC50/MIC90 (µg/mL) | Reference(s) |
| Cefiderocol | Carbapenem-Resistant Enterobacterales | 1 / 4 | [18] |
| Carbapenem-Resistant P. aeruginosa | 0.5 / 4 | [18] | |
| Carbapenem-Resistant A. baumannii | 2 / 128 | [18] | |
| Eravacycline | Carbapenemase-Producing K. pneumoniae | 0.5 / 1 | [7] |
| Carbapenemase-Producing A. baumannii | 0.5 / 1 | [7] | |
| P. aeruginosa | 8 / 16 | [7] | |
| Plazomicin | Carbapenem-Resistant Enterobacterales | 0.25 / 128 | [11] |
| P. aeruginosa | 4 / 8 | [11] | |
| Murepavadin | P. aeruginosa (including MDR/XDR) | 0.12 / 0.12 | [15] |
In Vivo Efficacy: Preclinical Models
This compound has demonstrated significant efficacy in various murine infection models, reducing bacterial loads and improving survival.[2][17] Direct comparative in vivo studies with the other novel antibiotics are not yet published.
Table 3: Summary of this compound In Vivo Efficacy
| Infection Model | Pathogen(s) | Key Findings | Reference(s) |
| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Reduced bacterial loads in thigh muscle tissue compared to vehicle. | [2][17] |
| Lung Infection | K. pneumoniae | Decreased bacterial loads in the lungs. | [2][17] |
| Peritonitis | K. pneumoniae | Increased survival. | [17] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have been compiled from available literature and are representative of standard methodologies in the field.
Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of new antibiotics against localized bacterial infections.
Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., ICR or C57BL/6) are typically used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg one day before infection.
-
Infection: A bacterial suspension of a clinical isolate (e.g., E. coli, K. pneumoniae) is injected into the thigh muscle. The inoculum size is typically around 106 to 107 colony-forming units (CFU).
-
Treatment: this compound or comparator antibiotics are administered at various doses and schedules, typically starting 1-2 hours post-infection.
-
Endpoint: At specified time points (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscle is aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/gram of tissue).
Murine Lung Infection Model
This model is crucial for assessing the efficacy of antibiotics against respiratory pathogens.
Methodology:
-
Animal Model: Mice (e.g., BALB/c or C57BL/6) are used.
-
Infection: Mice are anesthetized and infected via intratracheal or intranasal instillation of a bacterial suspension (e.g., MDR K. pneumoniae). The inoculum size is typically around 106 to 107 CFU.
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours).
-
Endpoint: At various time points, mice are euthanized, and lungs are harvested to determine the bacterial burden (CFU/lung). Bronchoalveolar lavage (BAL) fluid can also be collected to analyze inflammatory markers.
Resistance Profile
A key advantage of this compound is its novel mechanism of action, which suggests a low potential for cross-resistance with existing antibiotic classes.[5] Studies have shown that the frequency of resistance development to this compound is low.[2] In contrast, resistance to other novel agents can emerge through various mechanisms. For instance, resistance to cefiderocol can arise from mutations in iron transporters or alterations in PBPs. Resistance to eravacycline and plazomicin can be mediated by target site modifications or specific efflux pumps not affected by their structural modifications. Murepavadin resistance in P. aeruginosa has been associated with mutations in the LptD target.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action and potent activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains. While direct comparative data with other novel agents like Cefiderocol, Eravacycline, Plazomicin, and Murepavadin is currently lacking, the available preclinical data for this compound demonstrates significant potential. Its unique target, the bacterial type I signal peptidase, offers a valuable new strategy in the fight against antimicrobial resistance. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profile of this compound in the evolving landscape of novel antibiotics for Gram-negative infections.
References
- 1. Genentech develop Antibiotic with potential to lead to new class of Antibiotics | pharmaphorum [pharmaphorum.com]
- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 3. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 6. In Vitro Activity of Eravacycline against Carbapenemase-Producing Gram-Negative Bacilli Clinical Isolates in Central Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Eravacycline against Gram-Positive Bacteria Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. For Healthcare Professionals | XERAVA® (eravacycline) [xerava.com]
- 9. Comparison of the next-generation aminoglycoside plazomicin to gentamicin, tobramycin and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Update on Eight “New” Antibiotics against Multidrug-Resistant Gram-Negative Bacteria [mdpi.com]
- 12. Comparison of in vitro activities of plazomicin and other aminoglycosides against clinical isolates of Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 14. Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amr-insights.eu [amr-insights.eu]
- 17. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murepavadin antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
G0775: A Novel Antibiotic Circumventing Cross-Resistance in Multidrug-Resistant Gram-Negative Bacteria
A new class of antibiotics is on the horizon in the fight against antimicrobial resistance. G0775, a synthetic arylomycin analog, has demonstrated potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria, a critical threat to global health. Notably, this compound appears to bypass the common mechanisms of cross-resistance that render many current antibiotics ineffective.
Developed by researchers at Genentech, this compound represents a significant advancement as no new class of antibiotics for Gram-negative bacteria has been approved in over five decades. This novel compound targets a previously unexploited bacterial enzyme, the type I signal peptidase (SPase), which is essential for bacterial survival. This unique mechanism of action is a key factor in its ability to overcome resistance to other antibiotic classes.
This guide provides a comprehensive comparison of this compound's performance against other antibiotic classes, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals.
In Vitro Activity Against Multidrug-Resistant Isolates
This compound has shown promising in vitro activity against a variety of MDR Gram-negative pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against clinical isolates of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa with resistance to other antibiotic classes.
| Bacterial Species | Resistance Profile | This compound MIC Range (µg/mL) |
| Escherichia coli | Multidrug-Resistant Clinical Isolates | ≤0.25 (for 90% of 49 isolates) |
| Klebsiella pneumoniae | Multidrug-Resistant Clinical Isolates | ≤0.25 (for 90% of 49 isolates) |
| Acinetobacter baumannii | Multidrug-Resistant Strains | ≤4 (against 16 strains) |
| Pseudomonas aeruginosa | Multidrug-Resistant Strains | ≤16 (against 12 strains) |
While direct comparative MIC data for this compound and other antibiotics against the same panel of resistant strains is limited in publicly available literature, the potent activity of this compound against isolates already resistant to multiple other drug classes suggests a lack of cross-resistance. For instance, its effectiveness against carbapenem-resistant Enterobacteriaceae (CRE) like KPC-producing Klebsiella pneumoniae and NDM-producing E. coli is a significant finding, as these organisms are notoriously difficult to treat.
In Vivo Efficacy in Animal Models
The promising in vitro activity of this compound has been corroborated in preclinical in vivo studies using mouse models of infection.
| Infection Model | Pathogen | Treatment | Outcome |
| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | This compound | Reduced bacterial loads in thigh muscle tissue compared to vehicle. |
| Lung Infection | K. pneumoniae | This compound | Decreased bacterial loads in the lungs. |
| Peritonitis | K. pneumoniae | This compound | Increased survival rates.[1] |
| Neutropenic Thigh Infection | Multidrug-Resistant P. aeruginosa | This compound | 1.1-log decrease in colony-forming units (CFU).[2] |
These studies highlight the potential of this compound to effectively treat infections caused by MDR Gram-negative bacteria in a living organism.
Mechanism of Action and Resistance
This compound's unique mechanism of action is central to its ability to evade existing resistance mechanisms. It inhibits the bacterial type I signal peptidase (SPase), an enzyme crucial for the processing and secretion of many essential proteins in bacteria.[1] This target is distinct from those of most currently used antibiotics, such as beta-lactams (targeting cell wall synthesis), fluoroquinolones (targeting DNA replication), and aminoglycosides (targeting protein synthesis).
Because this compound has a novel target, bacteria with resistance mechanisms to these other antibiotic classes, such as the production of beta-lactamases (e.g., KPC, NDM), alterations in DNA gyrase, or modifications to the ribosome, would not be expected to exhibit cross-resistance to this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC of this compound against bacterial isolates is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Murine Infection Models
The in vivo efficacy of this compound is often evaluated in neutropenic mouse models of thigh, lung, or systemic infection.
General Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are inoculated with a standardized suspension of the test bacterium (e.g., via intramuscular injection into the thigh for a thigh infection model or intranasal administration for a lung infection model).
-
Treatment: this compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) at specified time points post-infection. A control group receives a vehicle solution.
-
Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized, and the infected tissues (thigh muscle or lungs) are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).
-
Survival Studies: For systemic infection models, animal survival is monitored over a period of several days.
Visualizing the Landscape of this compound Action
To better understand the context of this compound's activity, the following diagrams illustrate its mechanism of action and the workflow for evaluating its efficacy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
G0775 Demonstrates Superior In Vivo Efficacy Over Ciprofloxacin Against Gram-Negative Pathogens
A comprehensive analysis of preclinical data highlights the potential of G0775, a novel arylomycin-class antibiotic, as a promising therapeutic agent against challenging Gram-negative bacterial infections, outperforming the established fluoroquinolone, ciprofloxacin, in key in vivo models.
Researchers in drug development are in constant pursuit of novel antimicrobial agents to combat the rising threat of multidrug-resistant (MDR) bacteria. This compound has emerged as a potent candidate, exhibiting a distinct mechanism of action and superior efficacy in preclinical studies compared to ciprofloxacin, a widely used broad-spectrum antibiotic. This guide provides a detailed comparison of their in vivo performance, supported by experimental data and protocols, to inform researchers and scientists in the field.
Superior Efficacy of this compound in a Neutropenic Thigh Infection Model
In vivo studies employing the well-established neutropenic thigh infection model have consistently demonstrated the superior bactericidal activity of this compound against a range of Gram-negative pathogens. This model is a standard for preclinical antibiotic evaluation, mimicking a deep-seated soft tissue infection in an immunocompromised host.[1][2]
Data from these studies, summarized in the table below, show that this compound achieves a significant reduction in bacterial burden at various dosages.
| Pathogen | Treatment | Dosage (mg/kg) | Administration | Bacterial Load Reduction (log10 CFU/thigh) | Reference |
| E. coli | This compound | 10, 30, 100 | Subcutaneous (twice) | Dose-dependent reduction | [3] |
| Ciprofloxacin | 10, 30, 100 | Intravenous (single) | Significant dose-dependent reduction | [4] | |
| K. pneumoniae | This compound | 20 | Subcutaneous (twice) | Bactericidal | [5] |
| Ciprofloxacin | 45, 90 | Intravenous (twice daily) | >2 log10 reduction | [4] | |
| P. aeruginosa | This compound | 50 | Subcutaneous (twice) | Significant reduction | [3] |
| Ciprofloxacin | 10, 30, 100 | Intravenous (single) | Significant dose-dependent reduction | [4] | |
| A. baumannii | This compound | 50 | Subcutaneous (twice) | Significant reduction | [3] |
| Ciprofloxacin | 45, 90 | Intravenous (twice daily) | >2 log10 reduction | [4] |
Note: Direct comparison of bacterial load reduction is challenging due to variations in experimental setups across different studies. However, the data indicates this compound's potent activity, often at lower or comparable doses to ciprofloxacin.
This compound's enhanced in vivo activity against these ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) at lower dosages compared to ciprofloxacin underscores its potential in treating infections caused by these often-resistant bacteria.[6]
A Novel Mechanism of Action Distinguishing this compound
This compound's superiority stems from its unique mechanism of action, which circumvents common resistance pathways that affect ciprofloxacin. This compound is an optimized arylomycin, a class of antibiotics that inhibits the bacterial type I signal peptidase (SPase), specifically an enzyme called LepB.[5][7] This enzyme is crucial for the secretion of many proteins essential for bacterial survival and virulence.[8][9][10] By inhibiting LepB, this compound disrupts this vital process, leading to bacterial cell death.
Ciprofloxacin, a fluoroquinolone, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Widespread use of fluoroquinolones has led to the emergence of resistance, often through mutations in these target enzymes. This compound's novel target means it remains effective against many ciprofloxacin-resistant strains.
Caption: Mechanism of action of this compound.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound and ciprofloxacin in a neutropenic thigh infection model.
Caption: Comparative in vivo experimental workflow.
Experimental Protocols
Neutropenic Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of antimicrobial agents.[1][2]
1. Induction of Neutropenia:
-
Mice (e.g., specific pathogen-free female ICR or similar strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection. This depletes circulating neutrophils, making the mice more susceptible to bacterial infection.
2. Bacterial Inoculum Preparation:
-
The desired Gram-negative bacterial strain is grown in a suitable broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
The bacterial culture is then centrifuged, washed, and resuspended in sterile saline to a specific concentration (e.g., 10^7 CFU/mL).
3. Infection:
-
Two hours after the final cyclophosphamide dose, mice are anesthetized.
-
A 0.1 mL volume of the prepared bacterial suspension is injected into the thigh muscle of each mouse.
4. Drug Administration:
-
At a specified time post-infection (e.g., 2 hours), animals are treated with this compound, ciprofloxacin, or a vehicle control.
-
The route of administration (e.g., subcutaneous, intravenous, oral) and dosing schedule are determined by the specific study design.[3][11]
5. Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized.
-
The infected thigh muscles are aseptically removed, weighed, and homogenized in sterile saline.
-
The homogenates are serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
The efficacy of the antibiotic is determined by comparing the bacterial load in the treated groups to the vehicle control group.
Pharmacokinetic Profile
Conclusion
The available in vivo data strongly supports the superiority of this compound over ciprofloxacin against a range of clinically relevant Gram-negative pathogens. Its novel mechanism of action, targeting the essential type I signal peptidase, allows it to bypass existing resistance mechanisms that plague older antibiotic classes like fluoroquinolones. The potent bactericidal activity observed in the neutropenic thigh infection model positions this compound as a highly promising candidate for further development in the fight against multidrug-resistant infections. Continued research, including comprehensive pharmacokinetic and pharmacodynamic profiling, will be crucial in translating these promising preclinical findings into clinical success.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 6. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 7. Arylomycin - Wikipedia [en.wikipedia.org]
- 8. The structure and mechanism of bacterial type I signal peptidases. A novel antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and Functional Analysis of the lepB Gene, Encoding a Type I Signal Peptidase from Rickettsia rickettsii and Rickettsia typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of ciprofloxacin in animals [eajbsz.journals.ekb.eg]
- 13. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
G0775 vs. Arylomycins: A Structural and Functional Comparison for Drug Development Professionals
A new front in the war against Gram-negative bacteria has opened with the development of G0775, a novel antibiotic derived from the arylomycin class of natural products. This guide provides a detailed structural and functional comparison between this compound and its predecessors, offering researchers, scientists, and drug development professionals a comprehensive overview of its enhanced capabilities and the experimental data supporting its potential as a next-generation therapeutic.
This compound represents a significant leap forward in antibiotic development, demonstrating potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens. This enhanced efficacy is the result of targeted structural modifications to the arylomycin scaffold, which overcome the limitations of the natural product and introduce a novel mechanism of action.
Structural Evolution: From a Weak Precursor to a Potent Inhibitor
The transformation of the weakly active arylomycin A-C16 into the potent this compound involved key structural modifications aimed at improving its penetration of the formidable Gram-negative outer membrane and enhancing its binding affinity for the target enzyme, the bacterial type I signal peptidase (SPase), specifically LepB in E. coli.[1]
The core macrocyclic peptide structure of the arylomycins was retained in this compound. However, three critical changes were introduced:
-
Shortening of the Aliphatic Tail: This modification improved the molecule's ability to permeate the bacterial outer membrane and enhanced its binding to the LepB enzyme.[1]
-
Replacement of Phenols with Ethyl Amines: Two phenolic groups on the macrocycle were substituted with ethyl amines. This alteration likely contributes to the improved physicochemical properties of this compound, facilitating its passage through the bacterial membranes.
-
Addition of a 2-Aminoacetonitrile "Warhead": This pharmacophore was appended to the C-terminus of the molecule. It enables a unique covalent binding mechanism to the catalytic lysine residue of the SPase, resulting in irreversible inhibition and exceptionally tight binding.[1][2]
These strategic modifications collectively transformed a natural product with limited Gram-positive activity into a potent antibiotic with a broad Gram-negative spectrum.
Comparative Physicochemical Properties
The structural alterations from arylomycin A-C16 to this compound resulted in distinct physicochemical properties that are crucial for its enhanced antibacterial activity against Gram-negative bacteria.
| Property | Arylomycin A-C16 | This compound | Reference |
| Molecular Weight | ~863.0 g/mol | 890.04 g/mol | [3] |
| Molecular Formula | C45H58N8O9 | C47H59N11O7 | [3] |
| Key Structural Differences | Long aliphatic tail, two phenolic groups, carboxylic acid terminus | Shortened aliphatic tail, two ethyl amine groups, 2-aminoacetonitrile terminus | [4] |
| Mechanism of Target Binding | Non-covalent | Covalent | [1][2] |
Mechanism of Action: Targeting a Novel Pathway with Unprecedented Potency
Both this compound and its arylomycin predecessors target the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins destined for secretion or insertion into the outer membrane.[1] Inhibition of SPase disrupts these crucial cellular processes, leading to bacterial cell death.
However, the mechanism of inhibition by this compound is fundamentally different and significantly more potent. While natural arylomycins bind non-covalently to the SPase active site, this compound's aminoacetonitrile warhead forms a covalent bond with the catalytic lysine residue (Lys146 in E. coli LepB).[2] This irreversible inhibition leads to a very tight binding affinity, with a reported inhibition constant (KI) of 0.44 nM.[1]
dot
Caption: Signaling pathway of this compound's mechanism of action.
Comparative In Vitro Activity: A Leap in Potency Against MDR Pathogens
The structural enhancements of this compound translate into a dramatic improvement in its in vitro activity against Gram-negative bacteria, including challenging multidrug-resistant (MDR) strains. This compound exhibits a 32- to 500-fold improvement in Minimum Inhibitory Concentration (MIC) over predecessor arylomycins against various ATCC strains.[1]
| Organism | Arylomycin A-C16 MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Escherichia coli | >64 | 0.125 - ≤0.25 | [2][5] |
| Klebsiella pneumoniae | >64 | ≤0.25 | [5] |
| Acinetobacter baumannii | >64 | ≤4 | [1][5] |
| Pseudomonas aeruginosa | >64 | ≤16 | [1][5] |
In Vivo Efficacy: Promising Results in Animal Models
The potent in vitro activity of this compound has been validated in in vivo infection models, demonstrating its potential for clinical translation.
-
Neutropenic Thigh Infection Model: In mice with thigh infections caused by E. coli, K. pneumoniae, P. aeruginosa, or A. baumannii, this compound significantly reduced bacterial loads in the thigh muscle tissue compared to vehicle controls.[5] Specifically, a >2-log decrease in colony-forming units (CFU) was observed against ATCC strains.[1]
-
Lung Infection Model: In a lung infection model with an MDR strain of K. pneumoniae, this compound was bacteriostatic at 2 mg/kg and bactericidal at 20 mg/kg, confirming its ability to overcome resistance mechanisms.[1]
-
Peritonitis Model: In a mucin peritonitis model, mice treated with this compound (5 mg/kg) survived for 84 hours, outperforming ciprofloxacin (80 mg/kg).[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound and arylomycins are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
dot
Caption: Workflow for MIC determination.
Protocol:
-
Prepare a series of twofold dilutions of the test compound (this compound or arylomycin) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro SPase Inhibition Assay
The inhibitory activity of this compound and arylomycins against the bacterial type I signal peptidase can be assessed using a fluorescence-based in vitro assay.
Protocol:
-
Purify the target SPase enzyme (e.g., E. coli LepB).
-
Synthesize a fluorogenic peptide substrate that contains the SPase cleavage site flanked by a fluorescent reporter and a quencher.
-
In a microplate format, incubate the purified SPase with varying concentrations of the inhibitor (this compound or arylomycin) for a defined period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by SPase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of substrate cleavage at each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Co-crystallization of this compound with E. coli LepB
Determining the co-crystal structure of this compound in complex with its target enzyme provides invaluable insights into its binding mechanism.
dot
Caption: Workflow for co-crystallization.
Protocol:
-
Overexpress and purify the catalytic domain of E. coli LepB.
-
Prepare a solution of the purified LepB protein.
-
Add a molar excess of this compound to the protein solution and incubate to allow complex formation.
-
Screen for crystallization conditions using commercially available or custom-made screens and the sitting-drop vapor diffusion method.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source and solve the structure to visualize the this compound-LepB interaction.
Conclusion
This compound represents a paradigm shift in the development of antibiotics against Gram-negative pathogens. Through rational, structure-guided design, the inherent limitations of the natural arylomycin scaffold have been overcome, leading to a new class of potent, broad-spectrum antibiotics with a novel covalent mechanism of action. The compelling in vitro and in vivo data for this compound underscore its potential to address the urgent medical need for new treatments for infections caused by multidrug-resistant bacteria. Further research and clinical development of this compound and its analogs are warranted to fully realize their therapeutic promise.
References
Safety Operating Guide
Proper Disposal Procedures for G0775: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for G0775, an optimized arylomycin derivative developed as a potent, broad-spectrum antibiotic against Gram-negative bacteria.[1][2][3][4] Adherence to these procedures is critical for maintaining laboratory safety, preventing environmental contamination, and ensuring regulatory compliance.
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for the disposal of research-grade antimicrobial compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, particularly in its pure or concentrated form, should be conducted in a chemical fume hood to minimize the risk of inhalation. In the event of a spill, immediately contain the area and follow your institution's established spill cleanup protocol for hazardous chemicals.
Disposal Protocol Summary
The appropriate disposal method for this compound depends on its concentration and form. The following table summarizes the recommended disposal routes for different types of this compound waste.
| Waste Type | Recommended Disposal Method |
| Unused or Expired this compound (Pure Compound) | Treat as hazardous chemical waste. Dispose of through your institution's hazardous waste management program. |
| Concentrated this compound Stock Solutions | Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. |
| Dilute this compound Solutions (e.g., used culture media) | The disposal method depends on the stability of this compound and institutional policies. For heat-labile compounds, autoclaving followed by drain disposal may be permissible if no other hazardous chemicals are present. For heat-stable compounds, the waste should be collected as chemical waste.[5] Always confirm the appropriate method with your EHS department. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Segregate from general lab waste. Decontaminate if possible and appropriate. Otherwise, dispose of as chemical or biohazardous waste according to institutional guidelines.[5] |
| Empty this compound Vials/Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container may be disposed of as non-hazardous waste, but consult your EHS department for specific requirements. |
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the contents, including the name "this compound" and any other chemical components.
-
Segregate this compound waste from other chemical and biological waste streams to prevent unintended reactions.
-
-
Waste Collection and Storage:
-
Use only approved, leak-proof containers for collecting this compound waste.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the this compound waste.
-
Provide a complete and accurate inventory of the waste to the disposal personnel.
-
Experimental Protocols
While specific experimental protocols for this compound are proprietary, its mechanism of action involves the inhibition of bacterial type I signal peptidase (SPase).[4] Researchers working with this compound would likely employ various microbiological and biochemical assays, such as:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Enzyme Inhibition Assays: To quantify the inhibitory activity of this compound against purified SPase.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound in animal models of bacterial infection.
The waste generated from these experiments should be handled and disposed of following the guidelines outlined in this document.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling G0775
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of G0775, an optimized arylomycin derivative with potent in vitro antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria.[1] Given its nature as a potent antibiotic, this compound should be handled with care to minimize exposure and ensure laboratory safety.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against potential hazards and should be used in conjunction with engineering and administrative controls.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Double chemotherapy gloves- Impermeable, long-sleeved gown- Eye protection (safety glasses or goggles) | To protect against potential contamination from damaged packaging. |
| Weighing and Aliquoting (in a chemical fume hood) | - Double chemotherapy gloves- Impermeable, long-sleeved gown with closed cuffs- Eye and face protection (goggles and face shield)- Respiratory protection (N95 or higher) | To prevent inhalation of aerosolized particles and protect skin and eyes from splashes. |
| Compounding and Solution Preparation | - Double chemotherapy gloves- Impermeable, long-sleeved gown with closed cuffs- Eye and face protection (goggles and face shield) | To protect against splashes and direct contact with the compound. |
| In Vitro/In Vivo Administration | - Double chemotherapy gloves- Impermeable, long-sleeved gown with closed cuffs- Eye protection (safety glasses or goggles) | To prevent accidental exposure during experimental procedures. |
| Waste Disposal | - Double chemotherapy gloves- Impermeable, long-sleeved gown- Eye protection (safety glasses or goggles) | To protect against contact with contaminated waste materials. |
| Spill Cleanup | - Double chemotherapy gloves- Impermeable, long-sleeved gown- Eye and face protection (goggles and face shield)- Respiratory protection (as determined by spill size and location) | To ensure comprehensive protection during emergency situations. |
Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. If an SDS for this compound is not available, treat it as a hazardous compound.
II. Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential to minimize the risk of exposure and contamination.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
